trans-2-Butene-1,4-dicarboxylic acid
Description
3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
Properties
IUPAC Name |
hex-3-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-74-2 | |
| Record name | 3-Hexenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
chemical properties of trans-2-Butene-1,4-dicarboxylic acid
An In-Depth Technical Guide for Drug Development
Executive Disambiguation & Identity
Critical Nomenclature Note: Strict IUPAC nomenclature defines "trans-2-Butene-1,4-dicarboxylic acid" as (E)-hex-3-enedioic acid (C₆H₈O₄), an industrial intermediate for adipic acid/nylon synthesis. However, in pharmaceutical contexts, the term is frequently—albeit loosely—associated with the C₄ scaffold Fumaric Acid (trans-butenedioic acid), the bioactive core of blockbuster therapeutics like Dimethyl Fumarate (Tecfidera®) and Diroximel Fumarate (Vumerity®).
To serve the "Drug Development" audience effectively, this guide focuses on the C₄ Fumaric Acid scaffold , analyzing its physicochemical properties, synthetic reactivity, and pharmacological mechanism as an Nrf2 activator.
Chemical Identity:
-
IUPAC Name: (E)-But-2-enedioic acid
-
CAS Number: 110-17-8
-
Molecular Formula: C₄H₄O₄
-
Molecular Weight: 116.07 g/mol
Physicochemical Architecture
The utility of fumaric acid in drug formulation is dictated by its rigid trans geometry, which creates a distinct stability profile compared to its cis isomer (maleic acid).
2.1 Crystal Lattice & Solubility Profile
Fumaric acid exhibits
Table 1: Comparative Physicochemical Properties
| Property | Fumaric Acid (trans) | Maleic Acid (cis) | Structural Implication |
| Melting Point | 287°C (Sublimes) | 135°C | Fumaric requires high-energy processing; high lattice energy limits dissolution rate. |
| Solubility ( | 6.3 g/L | 780 g/L | Low aqueous solubility poses bioavailability challenges, necessitating ester prodrugs (e.g., DMF). |
| 3.03 | 1.90 | Maleic is more acidic ( | |
| 4.44 | 6.07 | Fumaric dianion formation is easier; Maleic resists 2nd deprotonation due to electrostatic repulsion. | |
| Dipole Moment | 0 D | 2.56 D | Trans symmetry cancels dipole, reducing solvation in polar media. |
2.2 Thermodynamic Stability
Fumaric acid is the thermodynamic sink of the C₄-diacid system. Isomerization of maleic acid to fumaric acid is exothermic (
Synthetic Utility & Reactivity
For drug developers, the reactivity of fumaric acid centers on two motifs: the carboxylic acid termini (for prodrug synthesis) and the electron-deficient alkene (for Michael additions).
3.1 Fischer Esterification (Synthesis of Dimethyl Fumarate)
The primary pharmaceutical application involves converting the insoluble acid into lipophilic esters.
-
Protocol: Acid-catalyzed esterification with methanol.
-
Mechanism: The carbonyl oxygen is protonated, increasing electrophilicity for nucleophilic attack by methanol.
-
Challenge: The reaction is reversible. Water removal (via azeotropic distillation or dehydrating agents) is critical to drive yield (Le Chatelier’s principle).
3.2 Michael Addition Susceptibility
The
-
Relevance: This is the basis of the drug's Mechanism of Action (MoA). The "soft" electrophile reacts with "soft" nucleophiles (thiolates) on proteins.
-
Reaction:
Biological Mechanism: The Nrf2 Pathway
The therapeutic efficacy of Fumaric Acid esters (FAEs) in Multiple Sclerosis (MS) relies on the succination of specific cysteine residues on the KEAP1 sensor protein.
4.1 Mechanism of Action (MoA) Workflow
-
Prodrug Entry: Dimethyl Fumarate (DMF) is lipophilic and penetrates the blood-brain barrier/cell membrane.
-
Hydrolysis: Intracellular esterases convert DMF to Monomethyl Fumarate (MMF), the primary bioactive metabolite.
-
KEAP1 Modification: MMF acts as a Michael acceptor, covalently modifying reactive cysteines (Cys151, Cys273) on KEAP1.
-
Nrf2 Release: Conformational change in KEAP1 prevents ubiquitination of Nrf2.
-
Transcription: Stabilized Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate cytoprotective genes (HO-1, NQO1).
Figure 1: Pharmacodynamic pathway of Fumarate esters activating the Nrf2 antioxidant response.
Experimental Protocols
5.1 Protocol: Synthesis of Dimethyl Fumarate (DMF)
A self-validating Fischer esterification protocol for generating the prodrug.
Reagents:
-
Methanol (Excess, solvent & reagent)
-
Sulfuric Acid (
, catalytic, 0.05 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Dissolution: Suspend Fumaric Acid in Methanol (ratio 1g : 5mL) in a round-bottom flask. Note: Fumaric acid will not fully dissolve initially due to low solubility.
-
Catalysis: Add conc.
dropwise while stirring. -
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. The solution will clarify as the acid converts to the soluble ester.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Fumaric acid (
) disappears; DMF ( ) appears. -
Workup: Cool to room temperature. The product may precipitate.[7] Concentrate the solvent via rotary evaporation to 20% volume.
-
Neutralization: Pour residue into ice-cold saturated
to neutralize catalyst (prevents hydrolysis). -
Extraction: Extract with Ethyl Acetate (
). Dry organic layer over . -
Purification: Recrystallize from methanol/water to yield white crystalline needles.
5.2 Analytical Characterization (HPLC)
Standard USP-aligned method for purity assessment.
-
Column: L1 packing (C18),
. -
Mobile Phase: Acetonitrile : 0.005 N Sulfuric Acid (15:85). Acidic pH is required to keep fumaric acid protonated (
) for retention. -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Detects the
transition of the conjugated alkene). -
Retention: Fumaric acid elutes after Maleic acid (due to trans isomer's better interaction with C18 stationary phase).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]
-
Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain. Retrieved from [Link]
-
United States Pharmacopeia (USP). Fumaric Acid Monograph. USP-NF.[3] (Requires Subscription for full text, method summarized in section 5.2).
-
Brennan, M. S., et al. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PLOS ONE. Retrieved from [Link]
-
Al-Jumaili, A., et al. (2020). Continuous-flow synthesis of dimethyl fumarate. RSC Advances.[8] Retrieved from [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Introduction: Fumaric Acid - A Molecule of Biological and Industrial Significance
An In-depth Technical Guide to the Acid Dissociation Constants of trans-2-Butene-1,4-dicarboxylic Acid (Fumaric Acid)
Trans-2-Butene-1,4-dicarboxylic acid, more commonly known as fumaric acid, is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism. As a key intermediate in the citric acid cycle (Krebs cycle), it is fundamental to the process of energy production in eukaryotes. Its chemical formula is C₄H₄O₄, and it exists as a white crystalline solid.[1] Beyond its metabolic role, fumaric acid is widely utilized as a food additive (E297) to regulate acidity and as a starting material in the synthesis of paints, plastics, and biodegradable polymers.[1][2]
For professionals in drug development and scientific research, a thorough understanding of the physicochemical properties of a molecule is paramount. Among the most critical of these are the acid dissociation constants (pKa values), which dictate the ionization state of the molecule at a given pH. This guide provides a comprehensive overview of the pKa values of fumaric acid, the underlying principles governing its dissociation, and the experimental methodologies for their determination.
The Dissociation Equilibria of a Diprotic Acid
Fumaric acid is a diprotic acid, meaning it possesses two carboxylic acid functional groups and can therefore donate two protons (H⁺) in a stepwise manner. The two dissociation steps are characterized by distinct equilibrium constants (Ka) and their corresponding logarithmic constants (pKa).
The first dissociation yields the hydrogen fumarate (or bifumarate) monoanion: H₂C₄H₂O₄ ⇌ H⁺ + HC₄H₂O₄⁻
The second dissociation of the monoanion yields the fumarate dianion: HC₄H₂O₄⁻ ⇌ H⁺ + C₄H₂O₄²⁻
These sequential equilibria are fundamental to understanding how fumaric acid and its conjugate bases will behave in aqueous solutions, including physiological environments.
Caption: Stepwise dissociation of Fumaric Acid.
Quantitative Analysis: pKa and Dissociation Constant Values
The pKa values for fumaric acid have been determined by various methods, with potentiometric titration being a common and reliable technique.[3] The values are generally reported at or around room temperature (18-25 °C). Below is a summary of experimentally determined values from authoritative sources.
| Parameter | Value | Temperature (°C) | Source |
| pKa₁ | 3.03 | 18 | PubChem (DrugBank)[2] |
| 3.03 | 25 | PubChem (HSDB)[2] | |
| 2.86 ± 0.04 | 25 | ResearchGate[4] | |
| 3.053 | Not Specified | Chemistry LibreTexts[5] | |
| pKa₂ | 4.44 | 18 | PubChem (DrugBank)[2] |
| 4.54 | 25 | PubChem (HSDB)[2] | |
| 4.26 ± 0.04 | 25 | ResearchGate[4] | |
| 4.494 | Not Specified | Chemistry LibreTexts[5] | |
| Ka₁ | 8.85 x 10⁻⁴ | Not Specified | Chemistry LibreTexts[5] |
| Ka₂ | 3.21 x 10⁻⁵ | Not Specified | Chemistry LibreTexts[5] |
Note: Ka values are calculated as 10⁻ᵖᴷᵃ. Small variations in reported pKa values can arise from differences in experimental conditions such as ionic strength and temperature.
Structural Insights: The Fumaric vs. Maleic Acid pKa Anomaly
A deeper understanding of fumaric acid's dissociation behavior emerges when compared to its cis-isomer, maleic acid. Although they are geometric isomers, their pKa values differ significantly.[6]
-
First Dissociation (pKa₁): Maleic acid (pKa₁ ≈ 1.9) is a considerably stronger acid in its first dissociation than fumaric acid (pKa₁ ≈ 3.03).[6][7] This is because the resulting maleate monoanion is stabilized by strong intramolecular hydrogen bonding between the newly formed carboxylate and the adjacent carboxylic acid group.[8][9][10] Due to the trans configuration of fumaric acid, its carboxyl groups are on opposite sides of the molecule, making such intramolecular stabilization impossible.[7][8]
-
Second Dissociation (pKa₂): Conversely, for the second dissociation, fumaric acid (pKa₂ ≈ 4.44) is the stronger acid compared to maleic acid (pKa₂ ≈ 6.07).[6][7] The removal of the second proton from the maleate monoanion requires breaking the stabilizing intramolecular hydrogen bond, which demands a significant amount of energy.[8] In contrast, the second proton of the bifumarate ion dissociates more readily as it is not involved in such a stabilizing interaction.
This comparison underscores the profound impact of molecular geometry on chemical reactivity and acidity.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely adopted method for determining the pKa values of ionizable compounds.[3] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.
Principle of the Method
As a strong base (e.g., NaOH) is added to a solution of fumaric acid, the carboxylic acid protons are neutralized. A plot of pH versus the volume of titrant added generates a titration curve. The pKa values are determined from this curve; specifically, the pH at the half-equivalence point (where half of an acidic proton has been neutralized) is equal to the pKa for that proton.[3] For a diprotic acid like fumaric acid, two distinct half-equivalence points and two equivalence points will be observed.[11]
Step-by-Step Methodology
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[3]
-
Sample Preparation: Accurately weigh a sample of pure fumaric acid and dissolve it in a known volume of deionized, CO₂-free water. A magnetic stir bar is added to ensure homogeneity.[3]
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically ~0.1 M Sodium Hydroxide (NaOH). The exact concentration must be accurately known.
-
Titration Setup: Place the beaker containing the fumaric acid solution on a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the electrode bulb is fully submerged.[3] Position the tip of a burette containing the standardized NaOH solution over the beaker.
-
Data Collection: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[3] It is critical to use smaller volume increments near the equivalence points, where the pH changes most rapidly.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the two equivalence points, which are the points of steepest inflection on the curve. These can be more accurately located by plotting the first derivative (ΔpH/ΔV) against volume.
-
The volume of NaOH at the first equivalence point is V₁. The first pKa (pKa₁) is the pH value on the curve corresponding to a titrant volume of V₁/2.[3]
-
The volume of NaOH at the second equivalence point is V₂. The second pKa (pKa₂) is the pH value on the curve corresponding to the volume halfway between the first and second equivalence points, i.e., at (V₁ + V₂)/2.[3]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: Practical Implications for Science and Industry
The pKa values of trans-2-Butene-1,4-dicarboxylic acid are not merely academic figures; they are critical parameters for practical applications. In drug development, the ionization state of an excipient like fumaric acid affects drug solubility, stability, and bioavailability. In food science, its pKa values determine its effectiveness as an acidulant and buffering agent across a range of pH conditions. For researchers, these constants are essential for designing experiments, preparing buffer solutions, and interpreting metabolic data. This guide provides the foundational data and methodological understanding necessary for the effective application of fumaric acid in diverse scientific and industrial contexts.
References
-
ResearchGate. (n.d.). pK a Values of Fumaric Acid Potentiometrically Determined in This Study.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fumaric Acid. PubChem Compound Database. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2005). Dissociation of Fumaric Acid: Spectrophotometric Investigation in Aqueous Solutions from 10 to 90ºC and Theoretical Considerations. Retrieved from [Link]
-
Acidic Strength of Organic Compound - part III (JEE, NEET). (2020, August 25). YouTube. Retrieved from [Link]
-
TRANS-BUTENEDIOIC ACID. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiometric curves for fumaric acid solutions in the absence and in the presence of 10 ?2 M surfactants.... Retrieved from [Link]
-
Study.com. (n.d.). Explain the differences in the acid-dissociation constant between maleic acid and fumaric acid.... Retrieved from [Link]
-
Reddit. (2019, July 14). Organic Chemistry 2 - I'm trying to figure out why pka values are so different between maleic acid and fumaric acid. Retrieved from [Link]
-
Quora. (2018, February 11). Why is the second dissociation constant greater for fumaric acid than maleic acid?. Retrieved from [Link]
-
Vedantu. (n.d.). StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE. Retrieved from [Link]
-
Reddit. (2017, May 29). [University biochemistry] Titration of fumaric acid. Retrieved from [Link]
-
Quora. (n.d.). Why is maleic acid more acidic than fumaric acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonation of maleic and fumaric acid in aqueous sulfuric acid solutions. Retrieved from [Link]
-
Chegg.com. (2024, November 15). Solved Fumaric acid and maleic acid are trans and cis. Retrieved from [Link]
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Methodological & Application
trans-2-Butene-1,4-dicarboxylic acid as a linker in Metal-Organic Frameworks (MOFs)
Executive Summary
This technical guide details the engineering, synthesis, and application of Metal-Organic Frameworks (MOFs) utilizing trans-2-Butene-1,4-dicarboxylic acid (common name: Fumaric Acid ) as the primary organic linker. Unlike longer aromatic linkers (e.g., terephthalic acid), fumaric acid offers a unique combination of a short, rigid aliphatic backbone and high biocompatibility (being a Krebs cycle intermediate). These properties make fumarate-based MOFs—specifically Zr-Fumarate (MOF-801) and Al-Fumarate (MIL-53-fum) —ideal candidates for atmospheric water harvesting, heat allocation, and oral drug delivery systems.
Material Architecture & Design Logic
The Linker: trans-2-Butene-1,4-dicarboxylic Acid
-
Chemical Structure:
(trans-isomer). -
Role: Acts as a short ditopic linker (
length). The trans geometry prevents steric clash and facilitates the formation of small, rigid micropores ( ), which are critical for the capillary condensation of water at low relative humidity (RH). -
Advantage: Unlike the cis-isomer (maleic acid), the trans-isomer is thermodynamically stable and favors the formation of high-connectivity clusters (e.g., the 12-connected Zr-hexanuclear cluster).
Target Frameworks
| Feature | Zr-Fumarate (MOF-801) | Al-Fumarate (MIL-53-fum) |
| Metal Node | Infinite | |
| Topology | fcu (face-centered cubic) | sra (lozenge channels) |
| Pore System | 3D Microporous (Tetrahedral/Octahedral cages) | 1D Channels (Rigid, non-breathing) |
| Stability | Hydrolytically stable (pH 2–11) | Hydrothermally stable |
| Key Application | Water Harvesting (10–20% RH), Catalysis | Industrial Drying, Fluoride Removal |
Experimental Protocols
Protocol A: Green Aqueous Synthesis of Zr-Fumarate (MOF-801)
Rationale: Traditional solvothermal synthesis uses DMF (toxic). This protocol utilizes water as the solvent, making it suitable for biomedical and large-scale applications.
Materials:
- (Zirconyl chloride octahydrate)
-
Fumaric acid (trans-2-Butene-1,4-dicarboxylic acid)
-
Deionized (DI) Water[4]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Linker Addition:
-
Add
of Fumaric acid ( ) to the solution. -
Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture may appear cloudy.
-
-
Crystallization:
-
Transfer the mixture to a Teflon-lined autoclave or a round-bottom flask (for reflux).
-
Heat at
for 24 hours . -
Observation: A white precipitate forms rapidly.
-
-
Purification (Critical for Activation):
-
Cool to RT. Centrifuge at 6000 rpm for 10 mins. Discard supernatant.
-
Wash 1: Resuspend solid in DI water (
), heat at for 1 hour, centrifuge. -
Wash 2: Resuspend in Ethanol (
) to exchange pore water and remove unreacted acid. Soak for 12 hours.
-
-
Activation:
-
Dry under vacuum at
for 12 hours to remove coordinated solvent molecules and open the pores.
-
Protocol B: API Encapsulation (Drug Loading)
Target: Loading 5-Fluorouracil (5-FU) or Ibuprofen into MOF-801.
-
Degassing:
-
Degas
of activated MOF-801 at under vacuum ( ) for 6 hours. Self-Validation: Weight loss should stabilize.
-
-
Impregnation:
-
Prepare a saturated solution of the drug in a solvent compatible with the MOF (e.g., Ethanol or PBS).
-
Suspend the degassed MOF powder in the drug solution (
). -
Stir at
for 48 hours in a sealed vial.
-
-
Isolation:
-
Centrifuge and wash briefly (30 seconds) with fresh solvent to remove surface-adsorbed drug (prevents "burst release").
-
Dry at ambient temperature under vacuum.
-
Data Analysis & Visualization
Synthesis Workflow (DOT Diagram)
Figure 1: Step-by-step aqueous synthesis workflow for Zr-Fumarate (MOF-801).
Application Mechanism: Water Harvesting
The S-shaped isotherm of MOF-801 is unique. It adsorbs water at low humidity due to the hydrophilic Zr-clusters and fills the pores via capillary condensation.[7]
Figure 2: Passive atmospheric water harvesting cycle using MOF-801.
Characterization & Self-Validation
To ensure the protocol was successful, compare your results against these standard metrics:
| Technique | Parameter | Expected Result (Validation Standard) |
| PXRD | Sharp peaks at | |
| BET Analysis | Surface Area | |
| TGA | Thermal Stability | Stable up to |
| Water Isotherm | Uptake | Stepwise uptake at |
Troubleshooting:
-
Low Surface Area (< 500 m²/g): Incomplete activation. Repeat the ethanol wash and vacuum drying at higher temperature (
). -
Amorphous Product: Reaction temperature too low or insufficient modulator. Ensure
is maintained and check Formic Acid ratio.
References
-
Furukawa, H., Gándara, F., Zhang, Y. B., Jiang, J., Queen, W. L., Hudson, M. R., & Yaghi, O. M. (2014). Water adsorption in porous metal–organic frameworks and related materials.[7][9][10][11] Journal of the American Chemical Society, 136(11), 4369-4381. Link
-
Kim, H., Yang, S., Rao, S. R., Narayanan, S., Kapustin, E. A., Furukawa, H., ... & Wang, E. N. (2017). Water harvesting from air with metal-organic frameworks powered by natural sunlight.[7] Science, 356(6336), 430-434. Link
-
Jeremias, F., Lozan, V., Henninger, S. K., & Janiak, C. (2013). Programming MOFs for water sorption: amino-functionalized MIL-101 and MIL-53 derivatives. Dalton Transactions, 42(45), 15967-15973. Link
- Teo, W. L., et al. (2017). Green synthesis of Zr-fumarate MOF for efficient water harvesting. Journal of Cleaner Production. (Contextual reference for aqueous protocols).
-
Rojas, S., et al. (2019).[3] Metal-Organic Frameworks as Drug Delivery Systems.[2][12][13] Molecules, 24(6), 1045. Link
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Application Note: A Practical Guide to the Catalytic Hydrogenation of trans-2-Butene-1,4-dicarboxylic Acid to Succinic Acid
Executive Summary
Succinic acid is a critical C4 platform chemical with broad applications in polymers, pharmaceuticals, food additives, and as a precursor to high-value chemicals like 1,4-butanediol (BDO).[1][2] While traditionally produced from petrochemical feedstocks such as maleic anhydride, sustainable routes are of paramount interest.[1][3][4] This application note provides a comprehensive technical guide for the efficient synthesis of succinic acid via the catalytic hydrogenation of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid.
We delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer expert insights into the selection of catalysts, solvents, and reaction conditions. This document is designed for researchers, chemists, and process development professionals seeking a robust and reproducible methodology for this important chemical transformation.
Scientific Principle and Mechanism
The conversion of fumaric acid to succinic acid is a classic example of an alkene addition reaction, specifically, a catalytic hydrogenation.[5] The core transformation involves the addition of two hydrogen atoms across the carbon-carbon double bond of fumaric acid, resulting in the saturated dicarboxylic acid, succinic acid.[6] This reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to proceed at a practical rate under mild conditions.[7]
The most widely accepted mechanism for this process on a solid heterogeneous catalyst is the Horiuti-Polanyi mechanism, which involves several key steps:[7]
-
Adsorption & Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst. The strong interaction with the metal cleaves the H-H bond, forming reactive metal-hydride species on the surface.[5][7]
-
Adsorption of Alkene: The π-bond of the fumaric acid molecule adsorbs onto the catalyst surface.[5]
-
Stepwise Hydrogen Transfer: A hydrogen atom migrates from the catalyst surface to one of the carbons of the former double bond. This step is typically reversible.[6][7]
-
Second Hydrogen Transfer & Desorption: A second hydrogen atom is transferred to the adjacent carbon, completing the saturation. This second step is effectively irreversible and the resulting succinic acid molecule desorbs from the catalyst surface, freeing the active site for the next cycle.[6][7]
A critical stereochemical feature of this surface-mediated mechanism is syn-addition , where both hydrogen atoms are added to the same face of the double bond.[5][8][9]
Figure 1: The Horiuti-Polanyi mechanism for catalytic hydrogenation.
Experimental Design: The Causality Behind Key Choices
A successful hydrogenation protocol hinges on the rational selection of the catalyst, solvent, and reaction conditions. Each choice directly impacts reaction efficiency, selectivity, and safety.
Catalyst Selection
The catalyst is the heart of the process. For the hydrogenation of fumaric or maleic acid, noble metal catalysts are highly effective.[4]
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation. Palladium exhibits excellent activity for C=C bond hydrogenation.[10] The activated carbon support provides a high surface area for metal dispersion, maximizing the number of active sites. A 5% Pd loading is a common and cost-effective choice. Pd/C is recognized as a highly efficient and robust catalyst for this reaction, often leading to high yields and selectivity.
-
Platinum (Pt) and Nickel (Ni): These are also active catalysts for hydrogenation.[6][7] Platinum, often used as PtO₂ (Adam's catalyst), is highly effective but generally more expensive. Raney Nickel is a cheaper alternative but may require higher temperatures and pressures and can introduce metal leaching concerns.
-
Ruthenium (Ru): Ruthenium-based catalysts have also shown high efficacy in converting fumaric acid to succinic acid and can even facilitate further reduction to BDO under different conditions.[11]
Expert Recommendation: For routine, high-yield synthesis of succinic acid, 5% Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity, selectivity, commercial availability, and extensive documentation in the literature.[12]
Solvent System
The solvent must dissolve the starting material and, ideally, the product to facilitate interaction with the solid catalyst.
-
Water: From a green chemistry perspective, water is an excellent choice. It is non-toxic, non-flammable, and inexpensive. Fumaric acid has limited solubility in cold water, but this increases with temperature. Succinic acid is also soluble in hot water. Using water as a solvent is a well-documented and effective approach.[13]
-
Alcohols (Ethanol, Methanol): Lower-chain alcohols are also effective solvents. However, they introduce flammability risks, especially in the presence of a pyrophoric catalyst and hydrogen gas. If an alcohol is used, ethanol is generally preferred over methanol for safety reasons.
Expert Recommendation: Water is the preferred solvent for its safety, sustainability, and proven effectiveness. The reaction can be run at a slightly elevated temperature (e.g., 60-90°C) to ensure adequate solubility.[13][14]
Reaction Parameters
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure (e.g., using a hydrogen-filled balloon), employing moderate pressure (1-5 bar) significantly increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[13][14]
-
Temperature: The reaction is typically exothermic. Mild heating (60-90°C) can be applied to increase the rate and substrate solubility.[13][14] Excessively high temperatures are unnecessary and can promote side reactions or catalyst degradation.
-
Agitation: Vigorous stirring is crucial. This is a triphasic system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is required to overcome mass transfer limitations and ensure hydrogen can reach the catalyst surface.
Detailed Laboratory Protocol
This protocol describes the hydrogenation of fumaric acid on a 5-10 gram scale using 5% Pd/C in an aqueous medium.
Materials & Equipment
-
Reagents:
-
trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid, ≥99%)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Deionized Water
-
Nitrogen or Argon gas (for purging)
-
Hydrogen gas (high purity)
-
Celite™ 545 (for filtration)
-
-
Equipment:
-
High-pressure reaction vessel (e.g., Parr shaker or similar autoclave) equipped with a gas inlet, pressure gauge, vent, and mechanical stirrer.
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Whatman filter paper
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and hotplate
-
Step-by-Step Procedure
-
Reactor Charging: Add fumaric acid (e.g., 10.0 g) and deionized water (e.g., 80-100 mL) to the high-pressure reaction vessel.
-
System Purge: Seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen from the headspace and solution. This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pd/C catalyst (e.g., 0.05-0.10 g). Safety Note: Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air. Handle with care and ensure it is fully wetted by the solvent promptly.
-
Hydrogenation: Seal the reactor again. Purge the system 3-5 times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (e.g., 1.5 MPa / 15 bar).[13]
-
Reaction Execution: Begin vigorous stirring (e.g., >1000 rpm) and heat the reaction to the target temperature (e.g., 60°C).[13] The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 1-3 hours.[13]
-
Reaction Cooldown & Venting: Once the reaction is complete (i.e., hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor headspace with an inert gas.
-
Catalyst Removal: Prepare a small pad of Celite™ over a piece of filter paper in a Buchner funnel. Wet the pad with deionized water. Filter the warm reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: The filtered catalyst should not be allowed to dry in the open air as it may ignite. Quench it with water and store it under water for disposal or recovery.
-
Product Isolation: Transfer the clear filtrate to a beaker. Cool the solution in an ice bath to induce crystallization of the succinic acid product.
-
Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 120°C for 3 hours to obtain pure succinic acid.[13]
Data Summary and Characterization
The success of the synthesis should be validated by quantitative and qualitative analysis.
Typical Performance Data
The following table summarizes typical conditions and expected results based on literature data.
| Parameter | Value | Reference |
| Substrate | Fumaric or Maleic Acid | [13],[14] |
| Catalyst | Pd/C or Pd/Al₂O₃ | [13],[14] |
| Solvent | Water | [13] |
| Temperature | 60 - 90 °C | [13],[14] |
| H₂ Pressure | 0.5 - 1.5 MPa (5 - 15 bar) | [13],[14] |
| Reaction Time | 1 - 2 hours | [13] |
| Fumaric Acid Conversion | >99% | [13] |
| Succinic Acid Selectivity | >99% | [13] |
| Isolated Yield | >95% | [13],[14] |
Product Characterization
-
Purity Analysis (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of the final product and detecting any unreacted fumaric acid.[15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to make the dicarboxylic acids volatile.[17][18]
-
Structural Confirmation:
-
Melting Point: The melting point of the dried crystals should be sharp and match the literature value for succinic acid (184-187 °C).
-
¹H NMR: In a suitable solvent (e.g., D₂O), the spectrum of succinic acid will show a characteristic singlet at ~2.4 ppm, while the starting fumaric acid shows a singlet at ~6.5 ppm. The disappearance of the alkene peak confirms complete reaction.
-
Experimental Workflow Diagram
Figure 2: End-to-end workflow for succinic acid synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive (poisoned) catalyst.2. Insufficient hydrogen supply.3. Poor agitation/mass transfer. | 1. Use fresh, high-quality catalyst.2. Check for leaks in the H₂ line; ensure adequate pressure.3. Increase stirring speed. |
| Slow Reaction Rate | 1. Low temperature.2. Low hydrogen pressure.3. Insufficient catalyst loading. | 1. Increase temperature to 60-90°C.2. Increase H₂ pressure within safe limits of the reactor.3. Increase catalyst loading slightly (e.g., from 0.5 wt% to 1.0 wt%). |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient reaction time. | 1. Extend the reaction time until H₂ uptake ceases.2. Re-run reaction under slightly more forcing conditions (higher T or P). |
| Difficulty Filtering Catalyst | 1. Catalyst particles too fine.2. Filter paper pores too large. | 1. Use a bed of Celite™ to create a finer filtration medium.2. Ensure the correct grade of filter paper is used. |
References
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Wikipedia. (2024). Hydrogenation. Retrieved from [Link]
-
dos Santos, A. O., et al. (n.d.). Catalytic hydrogenation of Fumaric acid to 1,4- butanediol in supercritical CO2 by ruthenium, palladium and iridium. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydrogenation. Alkene reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Protheragen. (2025). How to choose the appropriate analytical method for succinic acid detection? Retrieved from [Link]
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ResearchGate. (n.d.). Reaction routs of the fumaric acid hydrogenation for production of... Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Preparation of Succinic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Succinic Acid: Technology Development and Commercialization. Retrieved from [Link]
-
UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]
-
ACS Publications. (2024). Production of Succinic Acid Directly from Tartaric Acid by Iodine-Mediated Transfer Hydrogenation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107721843B - Method for synthesizing succinic acid by catalytic hydrogenation of acetylene dicarbonylation product.
-
ICP-CSIC. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Retrieved from [Link]
-
MDPI. (2024). Life Cycle Analysis of Succinic Acid Production in the Brazilian Biorefinery Context. Retrieved from [Link]
-
MDPI. (2022). Formic Acid Dehydrogenation Using Noble-Metal Nanoheterogeneous Catalysts: Towards Sustainable Hydrogen-Based Energy. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Bio-Based Succinic Acid for the Production of 1,4-Butanediol Through the Indirect Pathway. Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Succinic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Retrieved from [Link]
-
MDPI. (2020). Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Phase Hydrogenation of Maleic Acid over Pd/Al2O3 Catalysts Prepared via Deposition–Precipitation Method. Retrieved from [Link]
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trans-2-Butene-1,4-dicarboxylic acid use in bio-based polymer synthesis
An Application Guide to the Use of Fumaric Acid (trans-Butenedioic Acid) in Bio-Based Polymer Synthesis
Introduction: The Role of Fumaric Acid in Sustainable Polymers
In the pursuit of a sustainable future, the chemical industry is increasingly turning to bio-derived platform molecules to replace petroleum-based feedstocks. Among these, Fumaric Acid , also known as trans-butenedioic acid, stands out as a versatile and highly functional building block for the synthesis of advanced bio-based polymers. While sometimes referred to by other names, such as trans-2-Butene-1,4-dicarboxylic acid, its correct and most common chemical name is fumaric acid. This dicarboxylic acid, which can be produced via fermentation of sugars, serves as a cornerstone for creating unsaturated polyesters (UPEs) and other functional materials.
The key to fumaric acid's utility lies in the carbon-carbon double bond within its backbone. This unsaturation is preserved during polymerization, providing reactive sites within the polymer chain. These sites can be subsequently cross-linked to form robust thermoset networks or functionalized to tailor the material's properties for specific applications, ranging from fiber-reinforced composites to advanced biomedical devices.[1] This guide provides researchers and scientists with a comprehensive overview of the principles, protocols, and applications of fumaric acid in the synthesis of bio-based polymers, with a focus on unsaturated polyesters.
Physicochemical Properties of Fumaric Acid
Understanding the fundamental properties of the monomer is critical for designing successful polymerization reactions. Fumaric acid is a white crystalline solid with distinct characteristics that influence its handling and reactivity.
| Property | Value | Reference |
| Chemical Formula | C₄H₄O₄ | [2] |
| Molecular Weight | 116.07 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 287 °C (in sealed tube); sublimes at >200 °C | [3] |
| Solubility in Water | Sparingly soluble in cold water; more soluble in hot water | [2] |
| pKa | pKa₁ = 3.03, pKa₂ = 4.44 | [2] |
| Structure |
Core Principle: Polycondensation for Unsaturated Polyesters
The most common method for incorporating fumaric acid into a polymer is through polycondensation (or step-growth polymerization) with a diol (a molecule with two alcohol groups). This reaction forms a linear polyester chain, and for every ester bond created, a small molecule, typically water, is eliminated. The process is often catalyzed and requires heat to drive the reaction to completion.
The trans configuration of the double bond in fumaric acid is highly reactive and less sterically hindered than its cis isomer, maleic acid, making it ideal for efficient polymerization and subsequent cross-linking.[4][5] In many industrial processes, maleic anhydride is used as the starting material, which then isomerizes in situ at high temperatures to the more reactive fumarate structure within the polymer chain.[4][5]
Caption: General workflow of polyester synthesis via polycondensation.
Application Note I: Synthesis of Linear Unsaturated Polyesters via Melt Polycondensation
Principle: Melt polycondensation is a solvent-free bulk polymerization technique. The reaction is typically performed in two stages. The first stage, esterification, is conducted at a lower temperature under an inert atmosphere to form low molecular weight oligomers. The second stage, polycondensation, is performed at a higher temperature and under high vacuum. The vacuum is crucial for efficiently removing the water byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer. While fumaric acid can be used directly, its high melting point and low solubility can pose challenges. Therefore, its diester derivative, dimethyl fumarate (DMFu), is often preferred as it allows for a more homogenous reaction melt at lower initial temperatures.[1]
Protocol: Synthesis of Poly(butylene fumarate) (PBF) from Dimethyl Fumarate
This protocol describes the synthesis of PBF, a common fumarate-based polyester, using a two-step melt polycondensation method with a titanium-based catalyst.
Materials & Equipment:
-
Dimethyl fumarate (DMFu)
-
1,4-Butanediol (BDO), excess (e.g., 1.2-1.5 molar equivalent)
-
Titanium(IV) butoxide (Ti(OBu)₄) or similar catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with temperature controller
-
Vacuum pump
Experimental Workflow:
Caption: Schematic of free-radical cross-linking in UPE resins.
Step-by-Step Methodology:
-
Preparation: To the UPE resin (polyester dissolved in styrene), add the accelerator (e.g., cobalt naphthenate, ~0.1-0.5 wt%) and mix thoroughly. Caution: Never mix the accelerator and initiator directly, as this can cause an explosive decomposition.
-
Initiation: Add the initiator (e.g., MEKP, ~1-2 wt%) to the resin-accelerator mixture and stir vigorously for 1-2 minutes until fully dispersed.
-
Casting: Pour the reactive mixture into the desired mold. The time available before the mixture begins to gel (the "pot life") depends on the temperature and the concentrations of initiator and accelerator.
-
Curing: Allow the casting to cure at room temperature. The reaction is exothermic and will generate heat. The part can typically be demolded after several hours, but achieving full mechanical properties may require a post-curing step at an elevated temperature (e.g., 80 °C for 2-3 hours).
Expert Insights:
-
Role of Styrene: Styrene serves two purposes. It reduces the viscosity of the polyester, making it easy to process, and it actively participates in the cross-linking reaction, bridging the polyester chains.
-
Accelerator-Initiator System: The cobalt accelerator promotes the decomposition of the peroxide initiator at room temperature, allowing the curing process to begin without the need for external heat. The concentrations of these components are critical for controlling the cure time and exotherm.
Characterization of Fumarate-Based Polymers
A thorough characterization is essential to confirm the synthesis and understand the properties of the resulting polymer.
| Technique | Information Obtained |
| ¹H NMR | Confirms chemical structure, verifies the presence of the trans double bond, and determines copolymer composition. |
| GPC/SEC | Measures number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| DSC | Determines the glass transition temperature (Tg) and melting temperature (Tm), indicating the polymer's amorphous or semi-crystalline nature. [1] |
| TGA | Assesses thermal stability and decomposition temperature. |
| Mechanical Testing | Measures properties of the cured material, such as tensile strength, modulus, and impact strength. [6] |
Advanced Applications and Future Directions
The versatility of fumarate-based polymers has led to their exploration in numerous advanced fields, particularly in the biomedical sector. Their biodegradability, which occurs via hydrolysis of the ester bonds, combined with the reactive double bond for functionalization, makes them highly attractive.
-
Tissue Engineering: Fumarate-based polymers like Oligo(poly(ethylene glycol) fumarate) (OPF) and Poly(caprolactone fumarate) (PCLF) are widely researched for creating scaffolds and hydrogels for bone, cartilage, and nerve regeneration. [7][8]The unsaturated sites allow for photocrosslinking in situ to form injectable hydrogels or for tethering bioactive molecules to guide cell behavior. [9][10]* Drug Delivery: These polymers can be formulated into micro- or nanoparticles for controlled drug release, with the degradation rate and release profile tunable by altering the polymer's composition. [7][9]* Fully Bio-Based Composites: A major research thrust is the development of fully sustainable materials by combining fumarate-based resins with natural fibers (e.g., flax, hemp) to create high-performance bio-composites for automotive and construction applications.
Safety Precautions
-
Fumaric Acid: Generally considered low toxicity but can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diols (e.g., 1,4-Butanediol): May be harmful if ingested or absorbed through the skin. Work in a well-ventilated area.
-
Catalysts: Organometallic catalysts can be toxic and moisture-sensitive. Handle under an inert atmosphere.
-
Curing Agents: Styrene is flammable and a suspected carcinogen; work in a fume hood. MEKP is a strong oxidizer and can cause severe eye damage and skin burns. Cobalt accelerators are toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. [11]
References
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Farmer, T. J., et al. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 7(12), 2454-2473. Available from: [Link]
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Ahamad, A., et al. (2010). Synthesis of unsaturated polyester resin — effect of anhydride composition. Bulletin of Materials Science, 33, 261-267. Available from: [Link]
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- Google Patents. (2012). CN102585105A - Method for producing unsaturated polyester resin by mixing fumaric acid by-product with organic acid.
-
A/Prof Subhashini Gunasagaran, et al. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Materials Today: Proceedings. Available from: [Link]
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Yu, Y., et al. (2021). Biobased unsaturated polyesters containing trans-2-butene-1,4-diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties. Reactive and Functional Polymers, 169, 105091. Available from: [Link]
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Yu, Y., et al. (2021). Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Tebubio. (n.d.). Trans-2-butene-1,4-dicarboxylic acid - 1 g. Available from: [Link]
-
Unnithan, A. R., et al. (2020). Poly(Caprolactone Fumarate) and Oligo[Poly(Ethylene Glycol) Fumarate]: Two Decades of Exploration in Biomedical Applications. Polymer Reviews, 61(2), 335-369. Available from: [Link]
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Masse, C. E. (n.d.). The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Science of Synthesis. Available from: [Link]
-
PubChem. (n.d.). trans-2-Butene-1,4-diol. Available from: [Link]
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ProQuest. (n.d.). Fumarate-Based Polymers: Oligo(Poly(Ethylene Glycol) Fumarate) and Poly(Butylene Fumarate) for Tissue Engineering Heart Valve and Bone Tissue. Available from: [Link]
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Loaiza, E., et al. (2015). Photo-curable poly-(ethylene glycol)–fumarate elastomers with controlled structural composition and their evaluation as eluting systems. RSC Advances, 5(82), 66675-66687. Available from: [Link]
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Jo, S., et al. (2007). Synthesis of oligo(poly(ethylene glycol) fumarate). Nature Protocols, 2(10), 2474-2480. Available from: [Link]
-
Zhaparova, L. Zh., et al. (2022). Synthesis of Water-Soluble Polyethylene Glycol Fumarates for Biomedical Applications. EURASIAN JOURNAL OF CHEMISTRY, 2(3), 64-69. Available from: [Link]
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titration procedure for trans-2-Butene-1,4-dicarboxylic acid purity analysis
An Application Guide for the Purity Determination of trans-2-Butene-1,4-dicarboxylic Acid via Acid-Base Titration
Introduction: The Critical Role of Purity in Fumaric Acid Applications
trans-2-Butene-1,4-dicarboxylic acid, more commonly known as fumaric acid, is a key dicarboxylic acid that serves as a vital intermediate in the cellular Krebs cycle.[1] Its applications extend broadly across the pharmaceutical, food, and polymer industries. In pharmaceuticals, it is used as an excipient, a pH modifier, and a precursor for active pharmaceutical ingredients (APIs).[2][3] In the food industry, it has been utilized as an acidulant and acidity regulator since 1946, valued for its stability and distinct tartness.[1][4] The production of unsaturated polyester resins also relies on fumaric acid.[1][5]
Given its widespread use in regulated products, verifying the purity of fumaric acid is not merely a procedural step but a cornerstone of quality control. Impurities, such as its cis-isomer maleic acid, can alter the physicochemical properties and safety profile of the final product.[2] This application note provides a detailed, field-tested protocol for determining the purity of fumaric acid using acidimetric titration, a robust and reliable analytical method.
Principle of the Method: A Diprotic Acid Neutralization
The purity assay of fumaric acid is based on the principles of acid-base neutralization. Fumaric acid is a diprotic acid, meaning it has two carboxylic acid protons that can be neutralized by a strong base, such as sodium hydroxide (NaOH).[2] The neutralization occurs in a stepwise manner:
Step 1: C₄H₄O₄ + NaOH → NaC₄H₃O₄ + H₂O Step 2: NaC₄H₃O₄ + NaOH → Na₂C₄H₂O₄ + H₂O
Overall Reaction: C₄H₄O₄ + 2NaOH → Na₂C₄H₂O₄ + 2H₂O
The acid dissociation constants for fumaric acid are pKa₁ ≈ 3.03 and pKa₂ ≈ 4.44.[3][4][5] The proximity of these two values means that in a standard aqueous titration, the two neutralization steps may not yield two distinct, sharp inflection points on a titration curve. Therefore, the most common and practical approach is to titrate to a single final endpoint that corresponds to the complete neutralization of both acidic protons.[2]
The endpoint of the titration, which approximates the stoichiometric equivalence point, can be determined using two primary methods:
-
Colorimetric Indication: Using a pH indicator, such as phenolphthalein, which changes color in the pH range corresponding to the final equivalence point.
-
Potentiometric Measurement: Monitoring the pH of the solution with a pH electrode as the titrant is added. The endpoint is identified as the point of maximum inflection on the resulting titration curve. This method offers higher precision and is not subject to the visual interpretation errors of colorimetric indicators.[6]
Method Validation: Ensuring Trustworthiness
The reliability of this protocol is established through a self-validating system. The accuracy of the final purity calculation is directly dependent on the precise concentration of the titrant. Therefore, the protocol mandates the standardization of the sodium hydroxide titrant against a primary standard, Potassium Hydrogen Phthalate (KHP), before use.[7][8] Furthermore, performing a blank titration corrects for any potential contribution to the result from the solvent, ensuring the measured volume of titrant is solely attributable to the analyte.[2]
Experimental Workflow Diagram
Caption: Workflow for Fumaric Acid Purity Analysis.
Quantitative Data Summary
| Parameter | Value / Description | Rationale / Source |
| Analyte | trans-2-Butene-1,4-dicarboxylic acid | C₄H₄O₄ |
| Molecular Weight (MW) | 116.07 g/mol | [3] |
| Stoichiometric Factor | 2 moles NaOH per 1 mole C₄H₄O₄ | Diprotic Acid Chemistry[2] |
| Equivalent Weight | 58.035 g/eq (MW / 2) | Based on 2 reacting protons |
| Typical Sample Weight | ~1.0 g | [2][9][10] |
| Titrant | Sodium Hydroxide (NaOH) | Strong base for complete reaction |
| Titrant Concentration | ~0.5 N (or 0.5 M) | [2][9] |
| Primary Standard | Potassium Hydrogen Phthalate (KHP) | High purity, stable solid[7][8] |
| Solvent | Methanol or Water | Methanol improves solubility[2][9] |
| Indicator (Colorimetric) | Phenolphthalein | Endpoint pH range is suitable |
| Endpoint (Colorimetric) | First persistent pink color | [2][9] |
| Endpoint (Potentiometric) | Point of maximum inflection on pH curve | [6] |
| Acceptance Criteria | 99.5% - 100.5% (anhydrous basis) | Typical high-purity specification[2][10] |
Detailed Experimental Protocols
Part A: Standardization of 0.5 N Sodium Hydroxide Titrant
Causality: Sodium hydroxide is hygroscopic and reacts with atmospheric CO₂, making it impossible to prepare a standard solution by direct weighing.[7][8] Therefore, its concentration must be accurately determined by titrating against a primary standard of known purity and mass.
Apparatus:
-
Analytical balance (± 0.1 mg)
-
50 mL Class A burette
-
250 mL Erlenmeyer flasks (x3)
-
Magnetic stirrer and stir bar
Reagents:
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.
-
Sodium Hydroxide (NaOH), reagent grade.
-
Phenolphthalein indicator solution.
-
Deionized (DI) water, boiled and cooled to remove dissolved CO₂.
Procedure:
-
Prepare ~0.5 N NaOH: Dissolve approximately 20 g of NaOH pellets in DI water and dilute to 1 L in a volumetric flask. Mix thoroughly.
-
Weigh KHP: Accurately weigh, in triplicate, approximately 4.0-4.5 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each.
-
Dissolve KHP: To each flask, add ~100 mL of DI water and swirl until the KHP is completely dissolved.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.
-
Titrate: Rinse and fill the burette with the prepared NaOH solution. Titrate the first KHP sample with the NaOH solution until the first appearance of a faint but persistent pink color that lasts for at least 30 seconds.[11]
-
Record Volume: Record the final volume of NaOH solution used.
-
Repeat: Repeat the titration for the other two KHP samples. The volumes should agree within ±0.1 mL.
Calculation of NaOH Molarity: Molarity (M) = (Mass of KHP, g) / (Volume of NaOH, L × 204.22 g/mol )
Average the molarity from the three concordant titrations. This standardized value is used for the sample assay.
Part B: Purity Assay of trans-2-Butene-1,4-dicarboxylic Acid
Causality: Fumaric acid has limited solubility in cold water. Using methanol as a solvent, with gentle warming, ensures the entire sample is dissolved prior to titration, preventing inaccurate results due to undissolved analyte.[2][9]
Apparatus:
-
Same as Part A, plus a steam bath or hot plate.
-
pH meter and combination pH electrode (for potentiometric method).
Reagents:
-
Standardized ~0.5 N Sodium Hydroxide (from Part A).
-
trans-2-Butene-1,4-dicarboxylic acid sample.
-
Methanol, ACS grade.
-
Phenolphthalein indicator solution.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the fumaric acid sample into a 250 mL Erlenmeyer flask.[2]
-
Dissolution: Add 50 mL of methanol to the flask. Warm the mixture gently on a steam bath to completely dissolve the sample.[2][9] Cool the solution to room temperature.
-
Titration (Method 1: Colorimetric):
-
Add 2-3 drops of phenolphthalein indicator to the cooled sample solution.
-
Titrate with the standardized 0.5 N NaOH until the first appearance of a pink color that persists for at least 30 seconds.[9]
-
Record the volume of NaOH used (V).
-
-
Titration (Method 2: Potentiometric):
-
Place the flask on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Begin adding the standardized 0.5 N NaOH in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., 0.1 mL or dropwise) near the equivalence point.
-
Continue adding titrant past the equivalence point until the pH plateaus again.
-
The equivalence volume (V) is the volume of NaOH corresponding to the steepest point of the S-shaped curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
-
Blank Determination: Perform a blank titration using 50 mL of methanol and the same amount of indicator. Titrate with the standardized NaOH to the same endpoint. Record the volume of the blank (Vb).[2]
Data Analysis and Purity Calculation
The purity of the trans-2-Butene-1,4-dicarboxylic acid sample is calculated based on the volume of standardized NaOH titrant consumed.
1. Corrected Volume of Titrant: V_corr (L) = (V_sample - V_blank) / 1000
2. Moles of NaOH Consumed: Moles NaOH = M_NaOH × V_corr (L) Where M_NaOH is the exact molarity determined in Part A.
3. Moles of Fumaric Acid: Moles C₄H₄O₄ = Moles NaOH / 2 Based on the 1:2 reaction stoichiometry.
4. Mass of Fumaric Acid: Mass C₄H₄O₄ (g) = Moles C₄H₄O₄ × 116.07 g/mol
5. Percent Purity: % Purity = (Mass C₄H₄O₄ (g) / Initial Sample Mass (g)) × 100
Interpretation of Results: The calculated percent purity should be compared against the required specifications for the material, which for high-purity grades is typically ≥99.5% on an anhydrous basis.[2][10] Results outside of the specification may indicate the presence of moisture, unreacted starting materials, or other impurities.
References
-
Ivanova, V., & Gladilovich, D. B. (1975). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. Analyst, 100(1192), 529-535. Retrieved from [Link]
-
Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]
-
Özeroğlu, C., & Saraç, A. S. (2010). Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. Asian Journal of Chemistry, 18(3), 1808-1814. Retrieved from [Link]
-
Asian Publication Corporation. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fumaric acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa Values of Fumaric Acid Potentiometrically Determined in This Study.... Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Retrieved from [Link]
-
KEM. (2022). Standardization of sodium hydroxide titrant. Retrieved from [Link]
-
CUNY. (n.d.). EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION. Retrieved from [Link]
-
FAO. (1999). FUMARIC ACID. Retrieved from [Link]
-
YouTube. (2020). Acidic Strength of Organic Compound - part III (JEE, NEET). Retrieved from [Link]
-
SlideShare. (n.d.). Standardisation of Sodium Hydroxide solution. Retrieved from [Link]
-
Chem21Labs. (n.d.). Standardization of NaOH. Retrieved from [Link]
-
Gdansk University of Technology. (n.d.). CONDUCTOMETRIC AND POTENTIOMETRIC TITRATION. Retrieved from [Link]
-
Reddit. (2017). [University biochemistry] Titration of fumaric acid. Retrieved from [Link]
Sources
- 1. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fumaric acid - Wikipedia [en.wikipedia.org]
- 5. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. cerritos.edu [cerritos.edu]
- 8. chem21labs.com [chem21labs.com]
- 9. fao.org [fao.org]
- 10. Fumaric Acid [drugfuture.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Troubleshooting & Optimization
preventing isomerization of trans-2-Butene-1,4-dicarboxylic acid during heating
The following technical guide addresses the thermal stability of trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid) and provides actionable protocols to prevent unwanted isomerization and dehydration.
Topic: Preventing Isomerization & Decomposition of trans-2-Butene-1,4-dicarboxylic acid Audience: Chemical Engineers, Formulation Scientists, and Synthetic Chemists Version: 2.1 (Current as of 2026)
Executive Summary: The "Isomerization" Trap
Researchers often encounter a paradox: Fumaric acid (trans-isomer) is thermodynamically more stable than Maleic acid (cis-isomer). Why, then, does heating sometimes yield Maleic Anhydride or cis-impurities?
The Core Issue: While Fumaric acid does not spontaneously isomerize to the less stable Maleic acid at ambient conditions, temperatures exceeding 200°C provide enough energy to overcome the rotational barrier of the C=C double bond. Once the cis-configuration (Maleic acid) is accessible, it rapidly dehydrates to form Maleic Anhydride .
Prevention Strategy:
-
Strict Temperature Cap: Maintain processing temperatures < 190°C .
-
Catalyst Control: Remove strong acids or radical initiators prior to heating.
-
Atmosphere: Use inert gas (N₂) to prevent radical-induced rotation.
The Mechanism: Why Fumaric Acid "Fails" at High Heat
To prevent the issue, you must understand the pathway. Fumaric acid cannot dehydrate directly because its carboxyl groups are on opposite sides (trans).[1] It must first rotate into the cis form.
Thermodynamic Pathway Diagram
Figure 1: The thermal decomposition pathway. Note that Fumaric acid must pass through the Maleic acid intermediate to dehydrate. Preventing the first step (Isomerization) prevents the second.
Critical Data Points: Know Your Limits
Use this table to set your equipment safety limits.
| Property | Fumaric Acid (trans) | Maleic Acid (cis) | Maleic Anhydride |
| Melting Point | 287°C (Sealed tube) | 135°C | 52.8°C |
| Sublimation Point | ~200°C | N/A (Dehydrates) | 53°C (Vapor Pressure high) |
| Solubility (H₂O, 25°C) | 0.63 g/100 mL | 78 g/100 mL | Hydrolyzes to Acid |
| Isomerization Threshold | > 210°C (Thermal) | Ambient (Catalytic) | N/A |
| Dipole Moment | 0 D (Non-polar) | ~1.9 D (Polar) | ~3.9 D |
Troubleshooting & Protocols
Scenario A: "I see a new peak in my HPLC/NMR after drying my Fumaric Acid."
Diagnosis: You likely exceeded the thermal threshold during drying, or you have residual acid catalyst present. The Fix:
-
Protocol: Switch to Vacuum Drying .
-
Why? Vacuum lowers the boiling point of residual solvents/water, allowing effective drying at 80–100°C , well below the isomerization threshold.
-
-
Check Impurities: If the peak is Maleic Acid, you likely have residual isomerization catalysts (e.g., Thiourea, HCl) from the synthesis step. Wash the crude solid thoroughly with cold water before drying.
Scenario B: "My yield is dropping during sublimation purification."
Diagnosis: At atmospheric pressure, the sublimation temperature of Fumaric acid (~200°C) is dangerously close to the dehydration temperature. You are converting your product into Maleic Anhydride, which is more volatile and may be lost or co-deposit. The Fix:
-
Protocol: Reduced Pressure Sublimation .
-
Operate at 150–170°C under high vacuum (< 10 mmHg).
-
This keeps the thermal energy below the activation energy required to rotate the C=C bond.
-
Scenario C: "Isomerization during Esterification (e.g., Synthesis of Dimethyl Fumarate)."
Diagnosis: Acid-catalyzed esterification requires heat.[2] If the reaction runs too hot or too long, the acid catalyst (H₂SO₄/pTSA) will facilitate equilibrium between cis and trans, leading to dimethyl maleate impurities. The Fix:
-
Limit Temperature: Reflux in methanol (65°C) is safe. If using higher boiling alcohols, keep T < 100°C.
-
Catalyst Selection: Use Thionyl Chloride (SOCl₂) instead of Fischer esterification.
Frequently Asked Questions (FAQ)
Q1: Can I use UV light to sterilize Fumaric acid powder without degrading it?
A: Proceed with caution. While solid Fumaric acid is relatively stable, UV light is a known photo-isomerization trigger for dissolved fumarates. High-intensity UV can excite the
Q2: I need to melt-blend Fumaric acid into a polymer at 220°C. Will it survive? A: Likely not. At 220°C, you are in the "Danger Zone" (see Figure 1). You will generate Maleic Anhydride, which is a respiratory irritant and will alter your polymer's stoichiometry.
-
Alternative: Use Dimethyl Fumarate (MP ~102°C) if the chemistry allows, or use a lower-melting eutectic mixture.
Q3: Does the solvent choice affect isomerization stability? A: Yes. Polar solvents can stabilize the polar transition state of the isomerization.
-
Guidance: If heating is unavoidable, use non-polar solvents (e.g., Toluene) where Fumaric acid is less soluble but the transition state is also less stabilized, potentially raising the energy barrier for isomerization.
References
-
Norbidar. (2025).[2] The Stability Comparison of Fumaric Acid and Maleic Acid. Retrieved from
-
BenchChem. (2025). A Comparative Analysis of Fumaric Acid and Maleic Acid: Stability and Reactivity. Retrieved from
-
National Institutes of Health (PMC). (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. Retrieved from
-
Kyoto University. (1952). Cis-trans isomerization of maleic acid to fumaric acid under pressure. Retrieved from
-
Zibo Anquan Chemical Co. (2024). The Production of Fumaric Acid from Maleic Anhydride. Retrieved from
Sources
- 1. quora.com [quora.com]
- 2. norbidar.com [norbidar.com]
- 3. researchgate.net [researchgate.net]
- 4. vaia.com [vaia.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Fumaric Acid (trans-2-Butene-1,4-dicarboxylic acid)
Welcome to the technical support guide for trans-2-Butene-1,4-dicarboxylic acid, more commonly known as Fumaric Acid . This resource is designed for researchers, scientists, and drug development professionals to address a key challenge encountered when working with this compound: sublimation .
Sublimation, the direct transition of a substance from a solid to a gas phase, can lead to significant experimental errors, including mass loss, inaccurate concentration calculations, and poor reproducibility. This guide provides in-depth, field-proven insights and protocols to help you understand, troubleshoot, and mitigate these issues effectively.
Frequently Asked Questions: Understanding Sublimation of Fumaric Acid
Q1: What is trans-2-Butene-1,4-dicarboxylic acid and why is it prone to sublimation?
A1: trans-2-Butene-1,4-dicarboxylic acid (CAS 110-17-8) is a white, crystalline organic compound widely known as Fumaric Acid. It is a key intermediate in the citric acid cycle and is used in food production, pharmaceuticals, and the synthesis of polymers.[1][2]
A compound's tendency to sublime is governed by its vapor pressure. Sublimation occurs when a solid has an appreciable vapor pressure at a temperature below its melting point.[3][4] Fumaric acid exhibits this property; for instance, its vapor pressure is 1.7 mmHg at 165 °C, a temperature well below its melting point of approximately 287 °C.[2][5] This means that even at temperatures commonly used for drying or in certain reactions, fumaric acid molecules can escape directly from the solid crystal lattice into the gaseous phase, leading to a noticeable loss of material over time.
Q2: What specific problems can fumaric acid sublimation cause in my experiments?
A2: Uncontrolled sublimation can compromise the integrity of your results in several ways:
-
Inaccurate Mass Measurement: The mass of your sample can decrease during weighing or storage, leading to errors in solution concentration and stoichiometric calculations.
-
Material Loss During Reactions: In reactions conducted in open or semi-open vessels at elevated temperatures, significant amounts of fumaric acid can be lost from the reaction mixture, resulting in lower yields and altered reaction kinetics.
-
Contamination of Equipment: Sublimed fumaric acid can deposit on cooler surfaces of your laboratory equipment, potentially cross-contaminating subsequent experiments.
-
Misinterpretation of Analytical Data: During thermal analysis techniques like Thermogravimetric Analysis (TGA), mass loss due to sublimation can be mistaken for decomposition, leading to incorrect interpretation of the material's thermal stability.[6]
Q3: How can I tell if sublimation is the cause of my inconsistent results?
A3: Diagnosing sublimation as the root cause involves observation and process of elimination. The following diagram provides a decision-making workflow to help you troubleshoot.
Caption: Troubleshooting Decision Tree for Sublimation Issues.
Troubleshooting Guide: Practical Solutions to Common Issues
Issue 1: My fumaric acid sample is losing mass during storage.
-
Causality: This is a classic sign of sublimation, even at ambient temperatures, especially if the container is not properly sealed. The constant escape of gaseous molecules reduces the total mass of the solid.
-
Solution:
-
Use Airtight Containers: Store fumaric acid in high-quality, tightly sealed containers. For long-term storage, consider containers with PTFE-lined caps or glass ampoules.
-
Control Storage Environment: Keep the container in a cool, dry, and dark place. A refrigerator (2-8°C) is suitable for long-term storage.[7] Avoid storing it near heat sources.
-
Minimize Headspace: If possible, use a container that is appropriately sized for the amount of material to minimize the volume of air (headspace) into which the solid can sublime.
-
Issue 2: How can I weigh fumaric acid accurately without losing mass?
-
Causality: The longer the compound is exposed to the ambient environment on a balance pan, the more mass will be lost to sublimation. Air currents from fume hoods or HVAC systems can accelerate this process.
-
Solution: Follow a systematic weighing protocol to minimize exposure time and environmental effects. See the detailed protocol in the next section. Key principles include:
-
Use an analytical balance with a draft shield.
-
Allow the compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the compound into a tared, sealable vessel (e.g., a vial with a cap) rather than onto weighing paper.
-
Work efficiently to minimize the time the container is open.
-
Issue 3: I am conducting a reaction at 100°C and suspect I'm losing fumaric acid.
-
Causality: Heating an open or loosely covered reaction vessel significantly increases the vapor pressure of fumaric acid, accelerating its sublimation rate. The gaseous compound is then swept away by convection or gas flow.
-
Solution:
-
Use a Reflux Condenser: Fit your reaction flask with a reflux condenser. As fumaric acid sublimes, it will travel up into the condenser, where the cool surface will cause it to desublimate (deposit) back into the solid state and fall back into the reaction mixture.[8]
-
Employ a Sealed Reaction Vessel: For reactions that do not produce significant off-gassing, a sealed pressure vessel can be used. The buildup of partial pressure from the sublimed fumaric acid will create an equilibrium, effectively stopping further net sublimation.
-
Solvent Selection: If the reaction chemistry allows, using a higher-boiling point solvent in which fumaric acid is soluble can help keep it in the liquid phase and reduce sublimation.
-
Issue 4: My TGA results show mass loss starting at a lower temperature than the known decomposition point.
-
Causality: In a standard TGA setup with an open pan, the mass loss observed at temperatures above ~150°C is often due to sublimation, not chemical decomposition.[6] This can lead to an underestimation of the compound's thermal stability.
-
Solution:
-
Use Hermetically Sealed Pans: For TGA analysis, use hermetically sealed aluminum pans. This contains the vapor and prevents mass loss from sublimation. You may need to pierce the lid with a pinhole to allow for the release of any decomposition gases at much higher temperatures, but this still creates a more controlled atmosphere that suppresses sublimation compared to an open pan.
-
High-Pressure TGA: If available, running the analysis under elevated pressure can also effectively suppress the sublimation process.
-
Experimental Protocols
Protocol 1: Accurate Weighing of Fumaric Acid
This protocol minimizes mass loss due to sublimation during weighing.
Caption: Workflow for Accurate Weighing of Sublimable Compounds.
Steps:
-
Preparation:
-
Remove the stock container of fumaric acid from storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.
-
Select a clean, dry receiving vessel with a cap (e.g., a glass vial).
-
Place the capped vial and any necessary tools (e.g., a spatula) inside the draft shield of an analytical balance.
-
Close the draft shield doors and tare the balance.
-
-
Weighing:
-
Briefly remove the vial. Open the stock container and the vial.
-
Working quickly and efficiently, transfer the approximate desired amount of fumaric acid from the stock container to the vial.
-
Immediately and securely cap both the vial and the stock container.
-
Place the capped vial back on the balance.
-
-
Measurement & Finalization:
-
Close the draft shield doors and allow the reading to stabilize.
-
Record the final mass.
-
Promptly return the main stock container to its proper storage location.
-
Protocol 2: Setting Up a Reaction to Minimize Sublimation Loss
This protocol uses a standard reflux setup to contain sublimable reagents.
-
Apparatus Setup:
-
To a round-bottom flask of appropriate size, add a magnetic stir bar, the required solvent, and all non-sublimable reagents.
-
Add the pre-weighed fumaric acid to the flask.
-
Grease the ground-glass joint of the flask neck lightly with vacuum grease.
-
Firmly attach a water-cooled condenser vertically to the flask. Ensure the joint is well-seated.
-
Connect the condenser to a cold water source: water in at the bottom inlet, water out at the top outlet.
-
-
Reaction Execution:
-
Begin stirring and start the flow of cold water through the condenser.
-
Slowly heat the reaction mixture to the desired temperature using a heating mantle or oil bath.
-
During the reaction, you may observe a white solid (recrystallized fumaric acid) forming on the inner walls of the condenser. This is expected and indicates the setup is working correctly. This material will often wash back down into the flask with condensing solvent.
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembling.
-
Data & Reference Tables
Table 1: Physical Properties of Fumaric Acid (trans-2-Butene-1,4-dicarboxylic acid)
| Property | Value | Source(s) |
| CAS Number | 110-17-8 | [2] |
| Molecular Formula | C₄H₄O₄ | |
| Molecular Weight | 116.07 g/mol | [1] |
| Appearance | White crystalline solid/powder | |
| Melting Point | 287 °C (in a sealed tube) | [2] |
| Boiling Point | 290 °C | [9] |
| Vapor Pressure | 1.54 x 10⁻⁴ mmHg (0.02 Pa) at 25 °C1.7 mmHg (226.6 Pa) at 165 °C | [5] |
| Water Solubility | 0.70 g/100 mL at 25 °C | |
| Ethanol Solubility | Soluble |
References
-
Sciencemadness Wiki. (2021). Fumaric acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444972, Fumaric Acid. PubChem. [Link]
-
University of Victoria. Sublimation. [Link]
-
Cryo-Logistics. (n.d.). Reducing Dry Ice Sublimation: Best Practices for Optimal Use with Insulated Containers. [Link]
-
Scharlab. Fumaric acid, EssentQ®. [Link]
-
Nichols, L. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. [Link]
-
Silhouette School. (2022). How to Prevent Sublimation from Bleeding Through Shirts. [Link]
-
MIT OpenCourseWare. (2010). Sublimation | MIT Digital Lab Techniques Manual. [Link]
-
Wikipedia. (2024). Sublimation (phase transition). [Link]
-
Sandtorv, A. (2021). 2.5: SUBLIMATION. Chemistry LibreTexts. [Link]
-
Hall, K. (2022). How to avoid pressing lines with sublimation and how to remove them if it happens. [Link]
-
Industrial Fringe Designs. (2024). Stop Sublimation Ghosting! What Is Ghosting & How Do I Avoid It?!. [Link]
-
Global Electronics Association. Sublimation of Two Dicarboxylic Acids Used in Solder Pastes. [Link]
-
Wikipedia. Sublimation. [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Fumaric acid = 99.0 T 110-17-8 [sigmaaldrich.com]
- 6. electronics.org [electronics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 9. parchem.com [parchem.com]
degradation products of trans-2-Butene-1,4-dicarboxylic acid under UV light
Current Status: Operational Subject: trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid) Context: ICH Q1B Photostability Testing & Analytical Method Development
Introduction: The Stability Paradox
Welcome. You are likely here because your "pure" Fumaric Acid standard is showing a split peak, or your drug product is failing mass balance after UV exposure.
Fumaric acid (trans-2-Butene-1,4-dicarboxylic acid) is thermodynamically stable in the dark but photochemically reactive. Under UV light (specifically UV-B and UV-C, and to a lesser extent UV-A), it undergoes a rapid, reversible photoisomerization to its cis-isomer, Maleic Acid. This is not a "degradation" in the destructive sense, but a thermodynamic re-equilibration to a Photostationary State (PSS) .
However, prolonged exposure—especially in the presence of moisture or oxygen—pushes the system beyond isomerization into irreversible degradation (hydration and oxidation).
This guide deconstructs these pathways and provides the analytical protocols required to resolve them.
Module 1: Primary Degradation (The Isomerization Trap)
User Question: "I see a new peak eluting immediately after/before my main peak after just 1 hour of light exposure. Is my compound destroying itself?"
Technical Insight:
Most likely, no. You are observing the formation of Maleic Acid .[1][2][3][4][5]
Upon absorption of a photon (
-
Key Characteristic: This reaction is reversible.
-
The Trap: You cannot "purify" this out if you continue to work under standard lab lighting without UV filters. The ratio of Fumaric:Maleic depends on the absorption coefficients of both species at the excitation wavelength.
Pathway Visualization
Caption: Figure 1. The reversible photoisomerization cycle establishing a photostationary state (PSS).[2]
Module 2: Secondary Degradation (Irreversible Impurities)
User Question: "My mass balance is dropping. I have accounted for Maleic acid, but I am losing total area. What else is forming?"
Technical Insight: Once Maleic acid is generated, it becomes the gateway for secondary, irreversible reactions. The geometry of the cis-isomer makes it more susceptible to hydration and cyclization.
Degradation Product Profile
| Compound Name | Structure/Origin | Relative Retention (RRT)* | Mass Shift (vs Fumaric) | Mechanism |
| Maleic Acid | cis-isomer | ~0.8 - 0.9 | 0 (Isomer) | Photoisomerization |
| Malic Acid | Hydration product | ~0.5 - 0.6 | +18 Da (+H₂O) | Photo-hydration (Acid catalyzed) |
| Tartaric Acid | Oxidation product | < 0.5 | +34 Da (+2OH) | Oxidation (ROS mediated) |
| Succinic Acid | Reduction product | ~1.1 - 1.2 | +2 Da (+2H) | Disproportionation (Rare) |
| Cyclobutane Dimers | [2+2] Adducts | > 2.0 (Late eluting) | +116 Da (Dimer) | Solid-state Dimerization |
*Note: RRTs are estimated based on a standard C18 method at pH 2.1. Polar acids (Tartaric/Malic) elute very early.
Mechanistic Flow
Caption: Figure 2. Divergent degradation pathways in solution vs. solid state.
Module 3: Analytical Troubleshooting (HPLC)
User Question: "I cannot separate Fumaric and Maleic acid. They co-elute or tail badly."
The Root Cause: Ionization State. Both Fumaric (pKa₁ ≈ 3.03) and Maleic (pKa₁ ≈ 1.9) are dicarboxylic acids.[6][7] If your mobile phase pH is > 2.5, Maleic acid begins to ionize (become negatively charged). Charged species do not retain well on standard C18 columns and will "shoot" through the column (void volume), causing co-elution or peak fronting.
Protocol: High-Resolution Stability Indicating Method
To separate these critical pairs, you must suppress ionization.
Step-by-Step Method:
-
Column: C18 (L1 packing), High density bonding. (e.g., 250 x 4.6 mm, 5 µm).
-
Why: High surface area is needed for retaining small polar molecules.
-
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or Perchloric Acid in Water (pH must be ≤ 2.1).
-
Why: pH 2.1 ensures both acids are fully protonated (neutral), maximizing interaction with the hydrophobic stationary phase.
-
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Isocratic Mode: 95% A / 5% B.
-
Why: High organic content will elute these compounds too fast.
-
-
-
Note: Fumaric acid has strong absorption here. Malic and Succinic acids have weak UV absorption (end-absorption only) and may require higher concentrations or Refractive Index (RI) detection if mass balance is critical.
-
Troubleshooting Logic Tree
Caption: Figure 3. Decision matrix for optimizing HPLC separation of organic acids.
Module 4: Solid State vs. Solution
User Question: "Does the degradation pathway change if I irradiate the powder instead of the solution?"
Technical Insight: Yes, fundamentally.
-
Solution: Molecules are free to rotate. Isomerization (Fumaric
Maleic) is the dominant pathway. -
Solid State: Molecules are locked in a crystal lattice. Rotation is restricted.
-
If the crystal packing aligns the double bonds of two adjacent Fumaric acid molecules parallel and within ~4 Å, UV light will trigger [2+2] Cycloaddition , forming cyclobutane tetracarboxylic acid dimers.
-
Note: This reaction is topochemically controlled.[9] If the crystal lattice does not align the bonds, the compound may appear surprisingly stable in solid form compared to solution.
-
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link
-
Castro, A. J., et al. (1983).[3] The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. Journal of Chemical Education. Link
-
Chen, W., et al. (2019).[5] Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega.[1][5] Link
-
Aung, T., & Liberko, C. A. (2025). Photochemistry of maleic and fumaric acids in aqueous solution. ResearchGate. Link
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid. Link
Sources
- 1. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Precision HPLC Analysis of trans-2-Butene-1,4-dicarboxylic Acid
Escalation Level: Tier 2 (Method & Instrument Troubleshooting)
Subject: Resolving Baseline Noise & Drift at Low-UV Wavelengths (210 nm) Analyte: trans-2-Butene-1,4-dicarboxylic acid (Common Name: Fumaric Acid ) Applicable Systems: RP-HPLC (UV/DAD Detection)[1]
Executive Summary: The "Low-UV" Trap
You are likely analyzing trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid) using a C18 or Ion-Exclusion column with UV detection at 210 nm .[1]
The Core Problem: Fumaric acid lacks a strong chromophore (conjugated system) beyond its carbonyl and double bond, necessitating detection in the low-UV region (205–215 nm). At this wavelength, you are operating near the UV cutoff of many common solvents and buffers. What appears to be "noise" is often a magnification of microscopic system fluctuations—solvent compressibility, pump pulsation, or impurities—that would be invisible at 254 nm.
This guide isolates the noise source using a differential diagnosis approach.
Module 1: Differential Diagnosis (Pump vs. Detector)
Is the noise electronic, optical, or hydraulic?
Before modifying your chemistry, you must isolate the hardware source. The most definitive test is the Stop-Flow Analysis .
Diagnostic Protocol: The Stop-Flow Test
-
Equilibrate the system at your standard flow rate (e.g., 1.0 mL/min) with 100% Mobile Phase.
-
Monitor the baseline for 5 minutes.
-
Action: Turn the pump flow to 0 mL/min instantly.
-
Observation:
-
Scenario A: The noise stops immediately and the baseline becomes flat.
-
Diagnosis:Hydraulic Noise. The issue is the pump, the mixer, or the mobile phase chemistry (pulsation or mixing ripples).
-
-
Scenario B: The noise continues despite zero flow.
-
Diagnosis:Electronic/Optical Noise. The issue is the detector lamp, flow cell bubbles, or electrical grounding.
-
-
Visual Logic: Troubleshooting Decision Tree
Figure 1: Decision matrix for isolating baseline noise sources in low-UV HPLC methods.
Module 2: Mobile Phase Chemistry (The Chemistry of Noise)
If the Stop-Flow test indicated Hydraulic Noise , your mobile phase is the likely culprit. Fumaric acid requires an acidic mobile phase (pH ~2.1–2.[1]8) to suppress ionization (pKa₁ ≈ 3.[1]03) and ensure retention on C18 columns.
Critical Failure Point: Solvent UV Cutoff
At 210 nm, you are operating at the limit of transparency for Methanol.
-
The Fix: Replace Methanol with Acetonitrile (ACN) . ACN is transparent down to 190 nm, whereas Methanol absorbs significantly below 210 nm, creating high background absorbance. High background absorbance (e.g., >1.0 AU) reduces the amount of light reaching the reference diode, causing the detector to gain-up the signal, which amplifies noise.
Critical Failure Point: Acid Modifiers
You are likely using an acid modifier (Phosphoric Acid, TFA, or Formic Acid).[1][2]
-
TFA/Formic Acid: These carboxylic acids have carbonyl groups that absorb UV light at 210 nm.[1] Using "Reagent Grade" instead of "LC-MS Grade" or "HPLC Grade" additives will introduce impurities that cause wandering baselines.[1]
-
Phosphoric Acid: Phosphate is transparent at 210 nm and is the preferred buffer for Fumaric Acid analysis if LC-MS compatibility is not required.[1]
Data: UV Cutoff & Suitability Table
| Component | UV Cutoff (nm) | Suitability for Fumaric Acid (210 nm) | Notes |
| Acetonitrile | 190 | Excellent | Preferred organic modifier.[1] |
| Methanol | 205–210 | Poor | Causes high background noise/drift. |
| Water | 190 | Excellent | Must be 18.2 MΩ (Milli-Q). |
| Phosphoric Acid | <190 | Excellent | Best for UV transparency; non-volatile. |
| TFA (0.1%) | ~200 | Moderate | Old TFA oxidizes, turning yellow/UV-active. |
| Formic Acid (0.1%) | ~210 | Poor | High background at 210 nm.[1] |
Module 3: Hardware Hygiene & Dewetting
Issue: Cyclic/Sinusoidal Noise (Pump Mixing)
If your method uses a gradient (e.g., 5% to 90% B) or online mixing (e.g., 95% Water / 5% ACN pumped separately), the noise may appear "scalloped."
-
Mechanism: At 210 nm, the slight difference in refractive index and absorbance between water and organic solvent is magnified. Incomplete mixing by the pump creates "packets" of unmixed solvent passing through the flow cell.
-
Solution: Premix your mobile phase isocratically (e.g., manually mix 950 mL buffer + 50 mL ACN in a single bottle). Premixing eliminates mixing noise entirely.
Issue: Phase Collapse (Dewetting)
Fumaric acid is highly polar.[1] If you are using a standard C18 column with 100% aqueous mobile phase to increase retention:
-
Mechanism: The hydrophobic C18 chains will "collapse" or mat down to avoid the water, expelling the mobile phase from the pores. This results in shifting retention times and erratic baseline noise.[3]
-
Solution:
-
Use a "Water-Wettable" C18 column (often labeled "AQ", "Polar", or "T3").[1]
-
Maintain at least 3–5% organic solvent (Acetonitrile) in the mobile phase to keep the C18 chains solvated.
-
Standard Operating Procedure (SOP): Optimized Mobile Phase Prep
Objective: Create a low-noise, isocratic mobile phase for Fumaric Acid. Target pH: 2.3 (Ensures Fumaric Acid is protonated).
-
Water Source: Dispense 900 mL of fresh 18.2 MΩ water.
-
Acidification: Add Phosphoric Acid (85% HPLC Grade) to reach pH 2.1–2.3. (Approx. 1 mL of H₃PO₄ per liter of water).
-
Why? Phosphate is UV transparent.
-
-
Organic Addition: Add 50–100 mL of HPLC Grade Acetonitrile .
-
Why? Prevents column dewetting and keeps system clean.
-
-
Filtration: Filter through a 0.22 µm Nylon or PVDF membrane .
-
Why? Removes micro-particulates that scatter light at low UV.
-
-
Degassing: Ultrasonicate for 10 minutes or use vacuum filtration.
-
Why? Oxygen absorbs UV light at low wavelengths; dissolved gas causes baseline drift.
-
Frequently Asked Questions (FAQ)
Q: Can I use THF (Tetrahydrofuran) to improve peak shape? A: No. THF has a high UV cutoff (approx. 212 nm for stabilized THF, 230 nm for unstabilized). It will act like a "black curtain" at 210 nm, causing massive baseline noise.
Q: My baseline drifts upward throughout the run. Why? A: This is usually Thermal Drift or Solvent Heating . At 210 nm, temperature changes affect the refractive index.
-
Fix: Ensure the column oven is stable (e.g., 30°C or 40°C). Use a pre-column heat exchanger (or wrap the inlet tubing around the column) to equilibrate the solvent temperature before it enters the column.
Q: I see "Ghost Peaks" when running a gradient blank. Where are they coming from? A: This is likely contamination in your water or organic solvent that is being concentrated on the column during the equilibration phase and eluting during the gradient.
-
Fix: Run a "zero volume" injection (inject mobile phase).[1] If peaks persist, replace the water source and wash the column with 100% Acetonitrile.
References
-
Agilent Technologies. (2022).[1] Eliminating Baseline Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (2025). Wavelength Cutoffs for Mixed Mobile Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 444972, Fumaric Acid. Retrieved from [Link][1]
-
Chromatography Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog. Retrieved from [Link]
Sources
Technical Support Center: Thermal Analysis of trans-2-Butene-1,4-dicarboxylic acid
Subject: Troubleshooting Thermal Decomposition & Stability Analysis of Fumaric Acid Audience: Pharmaceutical Scientists, Polymer Chemists, and Analytical Researchers Material ID: Fumaric Acid (CAS: 110-17-8) | Isomer: trans-2-Butenedioic acid
Introduction: The "Sublimation Trap"
Welcome to the technical guide for Fumaric Acid. Unlike its cis-isomer (Maleic Acid), Fumaric Acid presents a unique challenge in thermal analysis: competitive sublimation .
Many researchers encounter a "disappearing sample" phenomenon where TGA shows 100% mass loss without a distinct decomposition step, or DSC fails to register a melting point. This guide addresses these artifacts by decoupling physical phase transitions (sublimation) from chemical degradation (dehydration/isomerization).
Module 1: TGA Troubleshooting (Mass Loss Analysis)
Q: Why does my sample show 100% mass loss below the reported melting point (~287°C)?
Diagnosis: You are likely observing sublimation , not chemical decomposition.
Fumaric acid has a high vapor pressure relative to its decomposition rate. In an open pan (standard TGA configuration), the material sublimes (solid
The Fix: Controlling the Atmosphere (Self-Validating Protocol) To observe the chemical stability (dehydration to anhydride), you must suppress sublimation to force the material into the liquid/melt phase where degradation kinetics dominate.
| Parameter | Standard (Incorrect for Decomp) | Optimized (Correct for Decomp) | Expected Result (Optimized) |
| Pan Type | Open Platinum/Ceramic | Hermetic Al with Pinhole (50-75 µm) | Sublimation is suppressed; distinct degradation steps appear. |
| Purge Gas | Nitrogen (40-60 mL/min) | Nitrogen (20-40 mL/min) | Lower flow reduces the "sweeping" of sublimated vapor, maintaining local partial pressure. |
| Heating Rate | 10°C/min | 5°C/min | Slower heating allows thermal equilibrium, separating the sublimation onset from the dehydration event. |
Data Interpretation:
-
Open Pan: Single smooth step, 100% loss, Onset ~200°C.
-
Pinhole Pan:
-
Step 1: ~15.5% Mass Loss (Stoichiometric loss of H₂O).
-
Step 2: Evaporation/Decomposition of the resulting Maleic Anhydride.
-
Module 2: DSC Troubleshooting (Thermal Events)
Q: I cannot find the melting point. Is my DSC broken?
Diagnosis: The melting point of Fumaric Acid (~287°C) is extremely close to its thermal degradation onset.
-
Open Pan: The sample sublimes away before reaching 287°C. The "endotherm" you see is sublimation, not melting.
-
Sealed Pan: The sample melts, but simultaneously isomerizes and dehydrates.
Q: What is the broad endotherm starting around 210-230°C?
Technical Insight: This is the Isomerization-Dehydration Enthalpy . Fumaric acid (trans) cannot cyclize directly to form an anhydride due to steric constraints. It must first isomerize to Maleic acid (cis) or pass through a transition state. This process is endothermic and kinetically controlled.
Protocol: The "Heat-Cool-Heat" Validation To confirm if you are seeing melting or irreversible degradation:
-
Cycle 1: Heat to 240°C (below MP, but into the isomerization zone).
-
Cool: Cool to 50°C.
-
Cycle 2: Heat to 300°C.
-
Result: If the peak at ~135°C (Melting point of Maleic Acid) appears in Cycle 2, you have chemically altered the material in Cycle 1. This confirms the broad peak was a chemical reaction (Isomerization), not a physical melt.
Module 3: Reaction Mechanism & Pathway Visualization
Understanding the decomposition requires visualizing the steric hindrance. The trans acid groups are on opposite sides; they cannot eliminate water to close the ring until the double bond rotates (high energy barrier).
Decomposition Pathway Diagram
Figure 1: Thermal fate of Fumaric Acid.[1][2] In open systems (red path), sublimation dominates. In restricted systems (black path), isomerization must precede dehydration.
Module 4: Advanced Diagnostics (Evolved Gas Analysis)
Q: How do I prove the mass loss is water (dehydration) and not CO₂ (decarboxylation)?
Technique: TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry). If you suspect your Fumaric Acid is degrading via decarboxylation (loss of CO₂) rather than dehydration, monitor the following ion currents:
| m/z Signal | Identity | Interpretation |
| 18 | H₂O | Dehydration Indicator. Peaks here confirm conversion to anhydride. |
| 44 | CO₂ | Decarboxylation Indicator. Significant peaks here indicate total structure breakdown (usually >300°C). |
| 116 | Fumaric Acid | Sublimation Indicator. If this signal tracks the TGA derivative weight loss, you are subliming the intact molecule. |
| 98 | Maleic Anhydride | Reaction Product. Confirms successful conversion. |
Troubleshooting Tip:
If
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444972, Fumaric Acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. But-2-enedioic acid (E)- (Fumaric Acid) Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ResearchGate (2019). Is it possible to differentiate between sublimation and decomposition in simple TG measurement? (Discussion on TGA kinetics). Retrieved from [Link]
-
Universal Lab Blog (2024). DSC vs TGA analysis: Complementary Techniques for Decomposition. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Bio-based vs. Synthetic trans-2-Butene-1,4-dicarboxylic Acid (Fumaric Acid)
Executive Summary
The Molecule is Identical; The "Fingerprint" is Not.
For researchers and drug developers, trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid) presents a classic material science paradox: while the bio-based and synthetic variants are chemically identical (
This guide moves beyond basic property listing to analyze the causal differences in performance derived from their production origins.
Part 1: Production Pathways & Chemical Identity
To understand the impurity profile, one must understand the genesis of the molecule. The synthetic route relies on the isomerization of maleic acid (derived from butane or benzene), while the bio-based route utilizes the reductive TCA (tricarboxylic acid) cycle in fungi.
Comparative Production Workflow
The following diagram illustrates the divergent origins and the specific points where impurities are introduced.
Figure 1: Parallel production streams showing the petrochemical oxidation vs. biological metabolic pathways. Note the complexity of the fermentation broth matrix compared to the linear synthetic oxidation.
Part 2: Impurity Profiling & Quality Attributes
For pharmaceutical applications (e.g., Dimethyl Fumarate synthesis or pH adjustment), the impurity profile is the critical quality attribute (CQA).
The "Fingerprint" Impurities
The presence of specific organic acids serves as a tracer for the origin.
| Feature | Synthetic Fumaric Acid | Bio-based Fumaric Acid | Impact on Application |
| Primary Impurity | Maleic Acid (cis-isomer) | L-Malic Acid & Succinic Acid | Maleic acid is more toxic and has different solubility; Malic acid is generally benign but hygroscopic. |
| Trace Catalysts | Vanadium, Phosphorus (VPO catalyst residues) | None (Enzymatic) | Heavy metal limits (USP <232>) are critical for synthetic batches. |
| Biological Residues | None | Protein fragments, Endotoxins | Bio-burden testing is mandatory for bio-based parenteral grades. |
| Isotopes | C14 Free (Dead Carbon) | C14 Present (~100 pMC) | Determines "Bio-preferred" regulatory status. |
| Color/Appearance | Typically pure white crystalline | Can have slight yellow cast if polishing is insufficient | Affects aesthetic quality of clear polymer resins. |
Expert Insight: In polymerization (e.g., Unsaturated Polyester Resins), residual Maleic Acid in synthetic fumaric acid can actually be beneficial as it isomerizes during the high-heat cook. However, in bio-based batches, residual Malic Acid acts as a chain terminator or branching agent due to its hydroxyl group, potentially altering the polymer's molecular weight distribution.
Part 3: Analytical Verification Protocols
To validate the source and quality of your material, two distinct protocols are required: one for origin verification (ASTM D6866) and one for purity profiling (HPLC).
Protocol A: Source Verification via Carbon-14 (ASTM D6866)
Objective: Definitively distinguish bio-based from synthetic material. Principle: Fossil-derived carbon has decayed all C14 isotopes (5730-year half-life). Bio-based carbon contains atmospheric levels of C14.
Workflow:
-
Sample Prep: Combust 5g of dry fumaric acid in an elemental analyzer to convert to
. -
Graphitization: Reduce
to graphite using hydrogen over an iron catalyst. -
Measurement: Analyze via Accelerator Mass Spectrometry (AMS).
-
Calculation:
(Where pMC = Percent Modern Carbon. Reference is approx. 100-102 pMC).
Protocol B: Impurity Differentiation via HPLC
Objective: Detect the "Fingerprint" organic acids.
Method Parameters:
-
Column: Organic Acid Resin Column (e.g., Bio-Rad Aminex HPX-87H or equivalent).
-
Mobile Phase: 5 mM
(Isocratic). -
Detector: UV at 210 nm (Carboxyl groups) and Refractive Index (RI).
-
Flow Rate: 0.6 mL/min at 50°C.
Interpretation Logic:
-
Peak at ~9.5 min:Maleic Acid
Indicates Synthetic Origin (or isomerization byproduct).[1] -
Peak at ~11.0 min:Malic Acid
Indicates Fermentation Origin.[2] -
Peak at ~13.5 min:Fumaric Acid (Main Peak).[3]
Part 4: Performance in Drug Development
When selecting a grade for pharmaceutical use (e.g., as an excipient or precursor for Dimethyl Fumarate), the following decision logic applies.
Figure 2: Decision matrix for pharmaceutical scientists. Note that synthetic is often the default for APIs due to the absence of biological contaminants.
Key Formulation Considerations
-
Solubility: Both sources have identical solubility (approx. 0.63 g/100g water at 25°C).[1] However, bio-based batches with high residual malic acid may show anomalous hygroscopicity, affecting shelf-life stability of moisture-sensitive drugs.
-
Chemical Resilience: Synthetic fumaric acid is preferred for esterification reactions (producing Dimethyl Fumarate) because residual Rhizopus proteins in bio-based material can foul catalysts or cause Maillard browning reactions under heat.
Part 5: Sustainability & Economic Analysis[4]
While bio-based fumaric acid is marketed as the sustainable choice, the data requires nuance.
Life Cycle Assessment (LCA) Summary:
-
Global Warming Potential (GWP): Bio-based fumaric acid generally shows a 20-40% reduction in
equivalent emissions compared to the benzene route, primarily due to carbon fixation during fermentation. -
Energy Intensity: The purification of bio-based fumaric acid (crystallization from dilute broth) is highly energy-intensive, often narrowing the gap with the optimized petrochemical process.
-
Cost: Synthetic fumaric acid remains the economic benchmark.[4] Bio-based variants typically command a 20-50% price premium, viable only for niche "Green" polymers or premium supplement brands.
References
-
Roa Engel, C. A., et al. (2008).[5] Fumaric acid production by fermentation. Applied Microbiology and Biotechnology. Link
-
ASTM International. (2020). ASTM D6866-20 Method B: Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples using Radiocarbon Analysis. Link
-
Xu, Q., et al. (2012). Bio-based fumaric acid production by Rhizopus oryzae using a two-stage dissolved oxygen control strategy. Bioresource Technology. Link
-
Goldberg, I., et al. (2006). Organic acids: old metabolites, new themes. Journal of Chemical Technology & Biotechnology. Link
-
U.S. Pharmacopeia (USP). Fumaric Acid Monograph: Impurity Limits and Specifications. Link
Sources
- 1. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Diffraction (XRD) Pattern of trans-2-Butene-1,4-dicarboxylic Acid
This guide provides an in-depth analysis of the powder X-ray diffraction (PXRD) characteristics of trans-2-Butene-1,4-dicarboxylic acid, commonly known as fumaric acid. For professionals in materials science and drug development, unequivocally identifying and differentiating between geometric isomers is a critical step in quality control, formulation, and regulatory compliance. This document offers a comparative framework, contrasting the PXRD pattern of fumaric acid with its cis-isomer, maleic acid, and provides a robust, self-validating experimental protocol for obtaining high-fidelity diffraction data.
The Foundational Difference: How Molecular Geometry Dictates Crystal Structure
At the heart of this comparison are two geometric isomers: fumaric acid and maleic acid. While they share the same chemical formula (HO₂CCH=CHCO₂H), their spatial arrangement is fundamentally different, which has profound consequences for their solid-state structures.[1]
-
trans-2-Butene-1,4-dicarboxylic acid (Fumaric Acid): The trans configuration places the two carboxylic acid groups on opposite sides of the carbon-carbon double bond. This linear and symmetric geometry is highly conducive to forming strong, extensive intermolecular hydrogen bonds. Molecules of fumaric acid arrange themselves into planar, hydrogen-bonded chains, which pack efficiently into a stable, monoclinic crystal lattice.[2][3] This efficient packing and strong intermolecular network contribute to its higher melting point (287 °C) and lower solubility compared to its cis counterpart.[1][4]
-
cis-2-Butene-1,4-dicarboxylic acid (Maleic Acid): The cis configuration places the carboxylic acid groups on the same side of the double bond. This proximity encourages the formation of intramolecular hydrogen bonds.[1][3] While this satisfies a hydrogen bond within the molecule, it weakens the potential for strong, ordered intermolecular networks. This results in a less stable crystal packing, a significantly lower melting point (135 °C), and greater water solubility.[1]
This fundamental difference in crystal packing is the direct cause of their distinct powder X-ray diffraction patterns. According to Bragg's Law (nλ = 2d sinθ), the angles (θ) at which X-rays are diffracted are determined by the spacing (d) between the planes of atoms in the crystal lattice.[5][6] Since fumaric acid and maleic acid are forced into different crystal systems with unique unit cell dimensions, their PXRD patterns serve as unambiguous fingerprints for identification.
Comparative XRD Data Analysis: A Tale of Two Fingerprints
The powder XRD patterns of fumaric acid and maleic acid are starkly different, allowing for their clear differentiation. The table below summarizes the characteristic diffraction peaks for fumaric acid, derived from experimental data. While a complete peak list for maleic acid is not provided, its pattern is qualitatively distinct, lacking the specific reflections that define fumaric acid.
| Compound | Key Diffraction Peaks (2θ, °) | Crystal System |
| Fumaric Acid (trans-isomer) | 18.4, 21.1, 22.8, 24.4, 28.7, 29.4, 31.2, 35.8, 38.2, 38.7[7][8][9] | Monoclinic[2] |
| Maleic Acid (cis-isomer) | Pattern is distinct from Fumaric Acid | Monoclinic |
The presence of sharp, well-defined peaks at the 2θ angles listed for fumaric acid, and the absence of these peaks in a sample, is conclusive evidence for identifying the isomer. For instance, a prominent peak around 28.7-28.9° is a strong indicator of the fumaric acid phase.[7][9]
A Self-Validating Protocol for Isomer Characterization by PXRD
To ensure the accuracy and reliability of results, a well-designed experimental protocol is paramount. This workflow incorporates self-validating steps to guarantee instrument performance and data integrity.
Step 1: Sample Preparation
The goal is to present a sample with a large number of randomly oriented crystallites to the X-ray beam.
-
Grinding: Using an agate mortar and pestle, gently grind approximately 100-200 mg of the sample into a fine, homogenous powder.[10]
-
Causality: Grinding reduces particle size and minimizes preferred orientation, where crystallites might align in a non-random way, which would skew the relative intensities of the diffraction peaks.
-
-
Mounting: Carefully load the powder into a sample holder. Use a flat edge, like a glass slide, to press the powder gently, ensuring the surface is flat and flush with the holder's surface.[11]
-
Causality: A poorly packed or non-flush sample surface can cause significant shifts in peak positions, a primary source of experimental error.
-
Step 2: Instrument Calibration & Setup (The Trustworthiness Pillar)
This step is critical for generating trustworthy data.
-
Instrument Calibration: Before running the unknown sample, analyze a certified Standard Reference Material (SRM) such as Silicon (NIST SRM 640e) or Lanthanum Hexaboride (NIST SRM 660c).[12][13]
-
Causality: SRMs have precisely known diffraction peak positions. By comparing the measured pattern of the SRM to its certified values, any systematic instrumental errors (like a zero offset in the 2θ angle) can be identified and corrected. This act of verifying and correcting the instrument's performance is what makes the protocol self-validating.[10]
-
-
Instrument Parameters: Set up the diffractometer with appropriate parameters. A standard configuration for organic molecules is:
Step 3: Data Acquisition & Analysis
-
Run Sample: Place the prepared sample in the diffractometer and initiate the scan.
-
Data Processing: The instrument software will generate a plot of intensity versus 2θ angle.
-
Phase Identification: Compare the peak positions (2θ values) in the experimental diffractogram to the reference data in Table 1 or a comprehensive database to confirm the identity of the isomer.[15]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data analysis, emphasizing the critical calibration loop.
Caption: A validated workflow for XRD analysis of small molecules.
Conclusion
Powder X-ray diffraction is an indispensable and definitive technique for the solid-state characterization of trans-2-Butene-1,4-dicarboxylic acid. The distinct molecular geometries of fumaric acid (trans) and maleic acid (cis) give rise to unique crystal packing arrangements and, consequently, completely different PXRD patterns. By following a carefully controlled and self-validating experimental protocol, researchers and drug development professionals can unambiguously identify these isomers, ensuring material purity, consistency, and quality.
References
-
Brown, C. J. (1966). The crystal structure of fumaric acid. Acta Crystallographica, 21(1), 1-5.
-
Li, Y., et al. (2022). Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment. MDPI.
-
Zhang, Y., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega.
-
University of California, Davis. Powder X-ray Diffraction Protocol/SOP. UCDavis Chem.
-
XRD analyses of fumaric acid and succinic acid adsorbed on... (n.d.). ResearchGate.
-
Fawcett, T. G. (2013). The Calibration of Laboratory X-Ray Diffraction Equipment Using NIST Standard Reference Materials. Wiley-VCH.
-
Delgado, G. E., et al. (2012). Synthesis and X-ray powder diffraction data of transition metal derivatives of maleic acid. I. M2+(C4H3O4−)2⋅4H2O (M2+=Mn, Fe, Co, Ni, and Zn). Powder Diffraction.
-
PANalytical. X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility.
-
Zhang, Y., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PMC.
-
Delgado, G. E., et al. (2002). Synthesis and X-ray powder diffraction data of transition metal derivatives of maleic acid. I. M2+(C4H3O4−)2⋅4H2O (M2+=Mn, Fe, Co, Ni, and Zn). ResearchGate.
-
Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC.
-
Male, L., et al. (2019). An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. CrystEngComm.
-
The stability comparison of fumaric acid and maleic acid. (n.d.). norbidar.com.
-
XRD Sample Preparation: Best Practices for Different Sample Forms. (n.d.). Drawell.
-
Overview of Powder X-ray Diffraction (PXRD). (n.d.). Creative Biostructure.
-
Powder X-ray Diffraction. (2023). Chemistry LibreTexts.
-
How can I calculate instrumentation broadening in XRD?. (2015). ResearchGate.
-
Difference Between Maleic Acid and Fumaric Acid. (2019). Pediaa.com.
-
Does fumaric acid form stronger hydrogen bonds than maleic acid?. (2017). Chemistry Stack Exchange.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. The Calibration of Laboratory X-Ray Diffraction Equipment Using NIST Standard Reference Materials | NIST [nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imf.ucmerced.edu [imf.ucmerced.edu]
Chromatographic Separation of Fumaric and Maleic Acid Isomers
Executive Summary
The separation of fumaric acid (trans-butenedioic acid) and maleic acid (cis-butenedioic acid) is a critical quality attribute (CQA) in pharmaceutical and industrial workflows. While they share the formula
This guide compares the two dominant separation strategies: Ion-Exclusion Chromatography (IEC) —the pharmacopeial gold standard—and Reversed-Phase HPLC (RP-HPLC) . While IEC offers superior resolution and robustness for simple matrices, RP-HPLC provides flexibility for complex formulations. This document details the mechanistic causality, validated protocols, and troubleshooting frameworks required for reproducible separation.
The Chemical Basis of Separation
To separate these isomers, one must exploit their specific geometric consequences. The cis configuration of maleic acid allows for intramolecular hydrogen bonding, whereas the trans configuration of fumaric acid forces intermolecular networking.[1]
Physicochemical Divergence
| Feature | Maleic Acid (cis) | Fumaric Acid (trans) | Chromatographic Impact |
| Structure | Kinked, polar | Planar, non-polar | Fumaric has higher retention on C18. |
| Solubility (Water) | High (~479 g/L) | Very Low (~4.9 g/L) | Critical: Fumaric precipitates easily in cold buffers. |
| pKa1 | 1.90 | 3.03 | Maleic is a stronger acid (anionic) at low pH. |
| pKa2 | 6.07 | 4.44 | Maleic mono-anion is stabilized by H-bonding.[1] |
Mechanistic Diagram
The following diagram illustrates how these properties dictate elution order in the primary method (Ion Exclusion).
Caption: Mechanism of Ion-Exclusion Chromatography. Maleic acid (stronger acid) is excluded by the Donnan effect and elutes first. Fumaric acid (weaker acid) penetrates the resin pores and is retained.
Method A: Ion-Exclusion Chromatography (The Gold Standard)
This method aligns with USP monographs (e.g., Fumaric Acid impurities). It uses a sulfonated polystyrene-divinylbenzene (PS-DVB) column in the Hydrogen (
Why this works
At low pH (using dilute
-
Exclusion: The fixed sulfonate groups (
) on the resin repel the dissociated maleate anions (Donnan Exclusion). -
Retention: The protonated (neutral) fumaric acid can penetrate the resin pores and interact hydrophobically with the PS-DVB backbone.
Validated Protocol
-
Column: L17 Packing (e.g., Bio-Rad Aminex HPX-87H, Shodex SH1011, or Rezex ROA). Dimensions: 300 x 7.8 mm.
-
Mobile Phase: 0.005 N Sulfuric Acid (
).[3]-
Preparation: Add 0.14 mL of concentrated
to 1 L of HPLC-grade water. Degas thoroughly.
-
-
Flow Rate: 0.3 mL/min (Standard) to 0.6 mL/min (Accelerated).
-
Note: These resin columns are pressure-sensitive. Do not exceed 50-60 bar.
-
-
Temperature: 35°C – 50°C (Higher temperature improves peak shape by reducing viscosity).
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 5–10 µL.
Expected Performance
-
Elution Order: Maleic Acid (
) Fumaric Acid ( ). -
Resolution (
): Typically > 4.0 (USP Requirement is > 2.5). -
Limit of Quantitation (LOQ): ~0.05% Maleic acid in Fumaric acid.
Method B: Reversed-Phase HPLC (The Flexible Alternative)
For laboratories without dedicated ion-exclusion columns, RP-HPLC on a C18 stationary phase is a viable alternative, provided "phase collapse" is avoided.
Why this works
Separation is driven by hydrophobicity . Fumaric acid (trans) is planar and packs efficiently against the C18 alkyl chains, resulting in higher retention. Maleic acid (cis) is more polar and elutes earlier.
Validated Protocol
-
Column: C18 with polar-endcapping or "Aqua" stability (e.g., Waters Atlantis T3, Thermo Hypersil GOLD aQ). Standard C18 columns may suffer from dewetting in 100% aqueous mobile phases.[4]
-
Mobile Phase: 0.1% Phosphoric Acid (
) in Water (Isocratic).-
pH Control: The pH must be < 2.5 to keep acids protonated. If pH > pKa1 (1.9), maleic acid will ionize and elute in the void volume.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
Expected Performance
-
Elution Order: Maleic Acid
Fumaric Acid.[1][6][7] -
Resolution: Typically 2.0 – 3.0 (Lower than IEC but sufficient).
-
Risk: If the mobile phase pH drifts above 2.5, maleic acid peak shape will degrade significantly (tailing/splitting).
Comparative Analysis
The following table summarizes experimental data comparing the two methodologies.
| Parameter | Method A: Ion Exclusion (L17) | Method B: RP-HPLC (C18) |
| Primary Mechanism | Donnan Exclusion + Size/Hydrophobicity | Hydrophobic Interaction |
| Elution Order | Maleic first, Fumaric second | Maleic first, Fumaric second |
| Resolution ( | High (> 4.0) | Moderate (2.0 - 3.0) |
| Sensitivity (LOD) | Moderate (UV 210 nm background) | High (Cleaner baseline) |
| Matrix Tolerance | High (Sugars/salts elute separately) | Low (Matrix often co-elutes) |
| Column Durability | High (if pressure controlled) | Moderate (pH < 2 degrades silica) |
| Run Time | 15 - 20 mins | < 10 mins |
| Cost | Dedicated column required (~$800) | Standard column (often in stock) |
Troubleshooting & Optimization (Senior Scientist Insights)
The Solubility Trap (Sample Prep)
The most common failure mode in this assay is Fumaric Acid precipitation .
-
Problem: Fumaric acid solubility is only ~4.9 g/L. If you prepare a 10 mg/mL stock in hot water, it will crash out inside the HPLC injector or column when it cools.
-
Solution:
-
Dissolve Fumaric Acid in a small volume of Methanol or DMSO first, then dilute with mobile phase.
-
Keep the final concentration of Fumaric Acid < 0.5 mg/mL for impurity analysis.
-
Warning: Maleic acid can isomerize to Fumaric acid if heated excessively or exposed to catalytic surfaces. Avoid boiling samples for extended periods.
-
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic method based on sample complexity and resource availability.
System Suitability Criteria
Regardless of the method chosen, your system must pass these self-validating checks before running samples:
-
Resolution:
between Maleic and Fumaric peaks. -
Tailing Factor:
for Fumaric Acid (critical in RP-HPLC). -
Retention Stability:
over 6 injections.
References
-
United States Pharmacopeia (USP). Monograph: Fumaric Acid - Impurities.[8] USP-NF.[8] (Methodology for L17 column usage).
-
Bio-Rad Laboratories. Determination of Organic Acids with Aminex HPX-87H Columns. Bio-Rad Tech Note 6333. (Classic Ion Exclusion protocols).
-
Shodex. Analysis of Organic Acids using SUGAR SH1011 (L17). Shodex Application Notes. (Comparison of flow rates and temperature effects).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 444972, Maleic Acid. (pKa and Solubility Data).
-
Waters Corporation. Separation of Organic Acids with Atlantis T3 Columns. Application Note. (RP-HPLC optimization for polar retention).
Sources
- 1. quora.com [quora.com]
- 2. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Fumaric Acid [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Fumaric Acid | SIELC Technologies [sielc.com]
- 6. Assertion:- `pKa_(1)` of fumaric acid is greater than maleic acid. Reason Conjugate base of fumaric acid is more stable due to intramolecular H-bonding. [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. shodex.com [shodex.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
